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  • Product: 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol
  • CAS: 1190316-82-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS 1190316-82-5)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 7-Azaindole Scaffold 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is a halogenated derivative of the 1H-pyrrolo[2,3-b]pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is a halogenated derivative of the 1H-pyrrolo[2,3-b]pyridine heterocyclic system, commonly known as 7-azaindole. This core structure is of significant interest in medicinal chemistry as it is a bioisostere of indole and purine, allowing it to interact with a wide range of biological targets. The 7-azaindole scaffold is a key component in numerous biologically active compounds, including approved drugs and clinical candidates.[1] Its unique arrangement of hydrogen bond donors and acceptors makes it a privileged scaffold for the design of kinase inhibitors.[2]

The introduction of a bromine atom at the 5-position and a hydroxyl group at the 6-position of the 7-azaindole core in 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol creates a unique electronic and steric profile. These modifications can significantly influence the compound's binding affinity to target proteins, its metabolic stability, and its overall pharmacokinetic properties. While specific data for CAS 1190316-82-5 is limited in publicly accessible literature, this guide will provide a comprehensive overview based on the established chemistry and biology of the 7-azaindole class of molecules.

Physicochemical Properties

Detailed experimental data for 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is not widely available. However, based on the known properties of related compounds such as 5-bromo-1H-pyrrolo[2,3-b]pyridine, the following properties can be anticipated.

PropertyPredicted ValueReference
Molecular Formula C₇H₅BrN₂OInferred
Molecular Weight 213.03 g/mol Inferred
Appearance Likely a solidInferred
Solubility Expected to be soluble in organic solvents like DMSO and methanol.Inferred
pKa The hydroxyl group would be weakly acidic, and the pyridine nitrogen would be weakly basic.Inferred

Synthesis and Chemical Reactivity

While a specific, validated synthesis for 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is not detailed in the available literature, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of similar 7-azaindole derivatives.

A potential synthetic pathway could start from a suitable pyridine precursor, followed by the construction of the fused pyrrole ring, and subsequent bromination and hydroxylation. The following diagram outlines a conceptual synthetic workflow.

Synthetic_Workflow Conceptual Synthetic Workflow for 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol A Pyridine Precursor B Pyrrole Ring Formation (e.g., Fischer Indole Synthesis) A->B C 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) B->C D Bromination (e.g., with NBS) C->D E 5-bromo-1H-pyrrolo[2,3-b]pyridine D->E F Hydroxylation (e.g., Oxidation/Rearrangement or Nucleophilic Substitution) E->F G 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol F->G

Caption: A conceptual workflow for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol.

Detailed Experimental Protocol (Proposed)

The following is a proposed, non-validated protocol for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol. This protocol is for informational purposes and requires optimization and validation.

Step 1: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

  • Protect the pyrrole nitrogen of 5-bromo-1H-pyrrolo[2,3-b]pyridine with a suitable protecting group (e.g., tert-butyloxycarbonyl (Boc) or triisopropylsilyl (TIPS)).

  • Dissolve the N-protected 5-bromo-7-azaindole in an appropriate solvent like tetrahydrofuran (THF).

  • Cool the solution to -78 °C and add a strong base such as n-butyllithium to deprotonate the 6-position.

  • Quench the lithiated intermediate with an electrophilic oxygen source, such as trimethyl borate followed by oxidation with hydrogen peroxide, or with a peroxy acid like m-CPBA.

  • Work up the reaction and deprotect the pyrrole nitrogen to yield the final product, 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol.

  • Purify the final compound by recrystallization or column chromatography.

Potential Biological Activity and Applications

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[3][4] Many compounds containing this core structure have shown potent inhibitory activity against a variety of kinases involved in cancer and inflammatory diseases. The bromine atom at the 5-position can form halogen bonds with the target protein, potentially enhancing binding affinity and selectivity. The hydroxyl group at the 6-position can act as a hydrogen bond donor or acceptor, further contributing to target engagement.

Given this background, 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is a promising candidate for screening as a kinase inhibitor. Potential kinase targets could include, but are not limited to, Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and TRAF2- and NCK-interacting kinase (TNIK).[2][3][4]

Kinase_Inhibition_Pathway Conceptual Kinase Inhibition by 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Protein Kinase (e.g., JAK, FGFR, TNIK) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation ADP ADP pSubstrate Phosphorylated Substrate Transcription Gene Transcription pSubstrate->Transcription Signal Transduction ATP ATP Inhibitor 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol Inhibitor->Kinase Inhibition Response Cellular Response (Proliferation, Survival, etc.) Transcription->Response

Caption: A diagram illustrating the potential mechanism of action of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol as a kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the kinase inhibitory activity of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol.

  • Reagents and Materials:

    • Recombinant human kinase of interest.

    • Substrate peptide or protein for the kinase.

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol stock solution in DMSO.

    • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol in assay buffer containing a constant concentration of DMSO.

    • Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add the kinase and substrate solution to each well and incubate for a predetermined time at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified duration (e.g., 60 minutes).

    • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence or fluorescence.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol represents a promising, yet underexplored, molecule within the medicinally important 7-azaindole class of compounds. Its structure suggests a high potential for biological activity, particularly as a kinase inhibitor. This guide provides a foundational understanding of its properties, a plausible synthetic strategy, and a framework for its biological evaluation. Further research is warranted to synthesize this compound, characterize its physicochemical properties, and explore its therapeutic potential in various disease models.

References

(Please note: As specific literature for CAS 1190316-82-5 is scarce, this list includes references for the 7-azaindole scaffold and related compounds to provide a comprehensive background.)

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (n.d.). ScienceDirect. [Link]

  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. (n.d.). Scilit. [Link]

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem. [Link]

  • Synthetic process of 5-bromo-7-azaindole. (2015, March 4). Patsnap. [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. (2015). Chemical and Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013). ResearchGate. [Link]

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. (2025, August 6). ResearchGate. [Link]

  • Pharmaceutical-grade ferric organic compounds, uses thereof and methods of making same. (n.d.).
  • Patents & Products. (n.d.). Garg Lab - UCLA. [Link]

  • Cycloaliphatic-based epoxy adhesive composition. (n.d.).
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). Oakwood Chemical. [Link]

  • Patents Assigned to BENSHOT, LLC. (n.d.). Justia Patents. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025, April 12). MDPI. [Link]

  • Preparation method of 5-hydroxy-7-azaindole. (n.d.).
  • Synthesis and Biological Evaluation of a New Biphenyl-Based Organogold(III) Complex with In Vitro and In Vivo Anticancer Activity. (2025, January 23). PubMed. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Synthetic method of 5-bromo-7-azaindole. (n.d.).
  • Chemoenzymatic synthesis and biological evaluation of ganglioside GM3 and lyso-GM3 as potential agents for cancer therapy. (2021, September 3). PubMed. [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2025, June 16). MDPI. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, June 19). MDPI. [Link]

  • Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. (n.d.). RSC Publishing. [Link]

  • Patent Public Search. (n.d.). USPTO. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019, September 16). Juniper Publishers. [Link]

  • Design, Synthesis, and In Vitro Enzymatic Evaluation of Novel Flavone Derivatives as Dual COX-2/5-LOX Inhibitors Supported by Molecular Docking and ADMET Analysis. (2026, February 25). MDPI. [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-7-Azaindole: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-bromo-7-azaindole, a pivotal heterocyclic compound in modern medicinal chemistry. While the initial query mentioned 5-bromo-7-azaindole-6-ol, the vast body of s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-bromo-7-azaindole, a pivotal heterocyclic compound in modern medicinal chemistry. While the initial query mentioned 5-bromo-7-azaindole-6-ol, the vast body of scientific literature focuses on the parent compound, 5-bromo-7-azaindole. Understanding the core properties of this scaffold is fundamental for any further derivatization, including potential hydroxylation at the 6-position. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, synthesis, and applications of 5-bromo-7-azaindole.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in drug discovery, primarily due to its structural resemblance to indole and purine systems.[1][2] This bioisosteric relationship allows 7-azaindole derivatives to interact with a wide array of biological targets, particularly protein kinases.[1][3] The pyridine nitrogen introduces a hydrogen bond acceptor, which can enhance binding affinity and modulate physicochemical properties like solubility compared to their indole counterparts.[3][4] Among the various azaindole isomers, 7-azaindoles are the most frequently utilized in drug discovery.[3]

The introduction of a bromine atom at the 5-position of the 7-azaindole core to form 5-bromo-7-azaindole creates a versatile intermediate.[5][6] The bromine substituent not only influences the electronic properties of the ring system but also serves as a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse and complex molecules.[6][7] Consequently, 5-bromo-7-azaindole has become a crucial building block in the synthesis of numerous therapeutic agents, including kinase inhibitors for cancer treatment.[6][7][8]

Physicochemical Properties of 5-Bromo-7-Azaindole

A thorough understanding of the physicochemical properties of 5-bromo-7-azaindole is essential for its application in synthesis and drug formulation.

General and Spectroscopic Properties

5-Bromo-7-azaindole is typically a white to yellow or light brown crystalline powder.[9][10] Its fundamental properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₇H₅BrN₂[7][11]
Molecular Weight 197.03 g/mol [11][12]
CAS Number 183208-35-7[7]
Appearance White to yellow crystalline powder[9][10]
Melting Point 176-180 °C[9][11][13]
Boiling Point (Predicted) 357.4 ± 42.0 °C[9][13]
pKa (Predicted) 6.25 ± 0.20[9]
LogP 1.8[14]

Spectroscopic data is crucial for the identification and characterization of 5-bromo-7-azaindole. While detailed spectral data can be found in various databases, ¹H NMR, ¹³C NMR, and mass spectrometry are standard techniques for its analysis.[15] X-ray diffraction studies have revealed that in the solid state, 5-bromo-7-azaindole can form centrosymmetric dimers through dual N-H···N hydrogen bonds between the pyrrole and pyridine rings of two molecules.[7]

Solubility

The solubility of 5-bromo-7-azaindole is a critical parameter for its use in chemical reactions and for the formulation of its derivatives into drug products. The introduction of the nitrogen atom in the 7-azaindole scaffold generally improves aqueous solubility compared to the corresponding indole.[3][4]

For experimental purposes, various solvent systems can be employed. The solubility in pure solvents generally increases with temperature. It has been noted that 5-bromo-7-azaindole shows good solubility in methyl acetate and poorer solubility in hexane.[9] For in vivo studies, specific formulations are required. For instance, a suspended solution can be prepared in a mixture of DMSO, PEG300, Tween-80, and saline, while a clear solution can be achieved in a mixture of DMSO and corn oil.[12]

Synthesis of 5-Bromo-7-Azaindole

Several synthetic routes to 5-bromo-7-azaindole have been reported, often starting from either 7-azaindole itself or a substituted pyridine derivative. The choice of a particular synthetic pathway often depends on factors such as the availability of starting materials, scalability, and overall yield.

Synthesis from 7-Azaindole

One common approach involves the direct bromination of 7-azaindole. However, this can lead to a mixture of products. A more controlled, multi-step process starting from 7-azaindole has been described, which involves:[2][7]

  • Hydrogenation: 7-azaindole is first reduced to 7-azaindoline, for example, using Raney nickel as a catalyst.[2]

  • Bromination: The resulting 7-azaindoline is then brominated to yield 5-bromo-7-azaindoline.

  • Dehydrogenation/Aromatization: The final step is the dehydrogenation of 5-bromo-7-azaindoline to afford the aromatic 5-bromo-7-azaindole, which can be achieved using an oxidizing agent like manganese dioxide.[2][7]

Synthesis_from_7_Azaindole Start 7-Azaindole Step1 Hydrogenation (e.g., Raney Ni, H₂) Start->Step1 Intermediate1 7-Azaindoline Step1->Intermediate1 Step2 Bromination (e.g., Br₂) Intermediate1->Step2 Intermediate2 5-Bromo-7-azaindoline Step2->Intermediate2 Step3 Dehydrogenation (e.g., MnO₂) Intermediate2->Step3 End 5-Bromo-7-azaindole Step3->End

Caption: A multi-step synthesis of 5-bromo-7-azaindole from 7-azaindole.

Synthesis from Substituted Pyridines

An alternative and widely used method starts with a pre-functionalized pyridine ring, such as 2-amino-3-methyl-5-bromopyridine. This approach involves building the pyrrole ring onto the pyridine scaffold.[8][16] The key steps in this process are:

  • Oxidation: The amino group of the starting material is oxidized to a nitro group using an oxidizing agent like Caro's acid (peroxymonosulfuric acid).[8][16]

  • Ring Formation: The resulting 2-nitro-3-methyl-5-bromopyridine is reacted with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.[8][16]

  • Reductive Cyclization: The intermediate undergoes reduction and cyclization to form the final 5-bromo-7-azaindole product. This can be achieved using a reducing system such as Raney nickel and hydrazine hydrate.[8]

This method can be advantageous as it avoids the direct bromination of the sensitive azaindole ring system and can offer good yields and high purity.[2]

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 5-bromo-7-azaindole is dominated by the properties of the 7-azaindole core and the presence of the bromine atom. The 7-azaindole nucleus can undergo electrophilic substitution, and the NH group of the pyrrole ring and the pyridine nitrogen can act as a hydrogen bond donor and acceptor, respectively.[17]

The bromine at the C5 position is the key to the utility of 5-bromo-7-azaindole as a synthetic intermediate. It readily participates in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at this position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[7][18]

Role as a Key Intermediate in Kinase Inhibitors

5-Bromo-7-azaindole is a critical intermediate in the synthesis of several important drugs, particularly kinase inhibitors used in oncology.[6][8]

  • Vemurafenib: This potent inhibitor of the BRAF V600E mutated kinase, approved for the treatment of melanoma, is synthesized using 5-bromo-7-azaindole as a key building block.[7][8]

  • Venetoclax: A selective BCL-2 inhibitor used to treat certain types of leukemia, also utilizes 5-bromo-7-azaindole in its synthesis.[9][19]

  • PDK1 Inhibitors: Derivatives of 7-azaindole, synthesized from the 5-bromo precursor, have been explored as inhibitors of phosphoinositide-dependent kinase 1 (PDK1).[9]

The 7-azaindole moiety in these drugs often acts as a "hinge-binder," forming critical hydrogen bonds with the protein kinase backbone, mimicking the interaction of the adenine part of ATP.[1][3]

Potential in Other Therapeutic Areas

Beyond kinase inhibition, the 7-azaindole scaffold is being investigated for a wide range of other biological activities.[20] Derivatives have shown potential as:

  • Anticancer agents through various mechanisms.[18]

  • Inhibitors of fibroblast growth factor receptor 4 (FGFR4).[21]

  • Agents for treating neurodegenerative diseases and inflammation.[1]

  • Antiviral and antimicrobial agents.[9][22]

The versatility of 5-bromo-7-azaindole allows for the generation of large libraries of compounds for screening against these and other biological targets.

Experimental Protocols

The following is a generalized protocol for a Suzuki coupling reaction using 5-bromo-7-azaindole, a common transformation in the synthesis of bioactive molecules.

Objective: To synthesize a 5-aryl-7-azaindole derivative via a palladium-catalyzed Suzuki coupling reaction.

Materials:

  • 5-Bromo-7-azaindole

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a mixture of dioxane and water)

Procedure:

  • To a reaction vessel, add 5-bromo-7-azaindole, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-7-azaindole.

Note: This is a generalized procedure. Reaction conditions, including the choice of catalyst, base, solvent, and temperature, should be optimized for each specific substrate.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - 5-Bromo-7-azaindole - Arylboronic acid - Base Inert Purge with Inert Gas Reactants->Inert Solvent Add Degassed Solvent and Catalyst Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract Cool->Extract Purify Purify by Chromatography Extract->Purify Product Pure 5-Aryl-7-azaindole Purify->Product

Caption: A typical workflow for a Suzuki coupling reaction with 5-bromo-7-azaindole.

Conclusion

5-Bromo-7-azaindole is a cornerstone of modern medicinal chemistry, offering a unique combination of structural features and chemical reactivity. Its role as a bioisostere of purines and indoles, coupled with the synthetic versatility afforded by the bromine atom, has cemented its importance in the development of targeted therapies.[1][5] A comprehensive understanding of its chemical properties, from solubility to reactivity in cross-coupling reactions, is paramount for its effective use in the synthesis of novel drug candidates. As the quest for new and improved therapeutics continues, 5-bromo-7-azaindole is poised to remain a vital tool in the arsenal of drug discovery professionals.

References

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  • Caming Pharmaceutical Ltd. (n.d.). 5-Bromo-7-azaindole CAS 183208-35-7. Caming Pharmaceutical Ltd.

  • Santa Cruz Biotechnology. (n.d.). 5-Bromo-7-azaindole. Santa Cruz Biotechnology.

  • Jubilant Ingrevia. (n.d.). 5-Bromo-7-Azaindole. Jubilant Ingrevia.

  • Ambeed. (n.d.). 183208-35-7 | 5-Bromo-7-azaindole. Ambeed.com.

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (n.d.). PMC.

  • PubChem. (n.d.). 5-Azaindole. PubChem.

  • ALFA CHEMICAL. (n.d.). Good Price CAS 183208-35-7 | 5-Bromo-7-azaindole for Sale. ALFA CHEMICAL.

Sources

Foundational

Comprehensive Technical Guide: 6-Hydroxy-5-Bromo-7-Azaindole Tautomerism

Executive Summary 6-hydroxy-5-bromo-7-azaindole (CAS: 905273-88-1), formally recognized as 5-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one , represents a critical scaffold in the design of kinase inhibitors (e.g., Vem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-hydroxy-5-bromo-7-azaindole (CAS: 905273-88-1), formally recognized as 5-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one , represents a critical scaffold in the design of kinase inhibitors (e.g., Vemurafenib analogs). Its utility in medicinal chemistry is defined by a dynamic tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.

For drug development professionals, understanding this equilibrium is not merely academic—it dictates solubility, purification strategy, and regioselectivity during functionalization. This guide dissects the structural dynamics, analytical signatures, and synthetic manipulation of this "chameleon" intermediate.

Part 1: Structural Dynamics & The Tautomeric Equilibrium

The Core Equilibrium

Unlike simple indoles, 6-hydroxy-7-azaindoles possess a pyridine ring fused to a pyrrole. The introduction of a hydroxyl group at the 6-position creates a competition between aromaticity and amide resonance.

  • Lactam Form (Keto): 5-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one

    • Structure: The proton resides on the pyridine nitrogen (N7). A carbonyl bond (C=O) exists at C6.

    • Stability: Thermodynamically favored in the solid state and polar solvents (DMSO, MeOH). The system retains aromaticity in the pyrrole ring while adopting a stable cyclic amide (pyridone-like) configuration in the six-membered ring.

    • Electronic Effect of 5-Br: The bromine atom at C5 is electron-withdrawing (-I effect). This increases the acidity of the N7-H proton, potentially lowering the activation energy for tautomerization compared to the non-brominated parent, but it also stabilizes the negative charge on the oxygen in the conjugate base, making the O-nucleophilicity highly condition-dependent.

  • Lactim Form (Enol): 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol[1]

    • Structure: The proton resides on the oxygen at C6. The pyridine ring retains full aromaticity with a C=N bond.

    • Stability: Generally less stable in solution but accessible via specific trapping conditions. It is the reactive species for O-alkylation and chlorination reactions (e.g., with POCl₃).

Visualization of the Equilibrium

The following diagram illustrates the proton transfer mechanism and the resonance stabilization of the dominant lactam form.

Tautomerism cluster_0 Electronic Influence of 5-Br Lactam Lactam Form (Dominant) (1,7-dihydro-6-one) Transition Proton Transfer Transition State Lactam->Transition Solvent/Base Assisted Lactim Lactim Form (Reactive) (6-hydroxy) Transition->Lactim Kinetic Trapping Lactim->Lactam Thermodynamic Relaxation

Caption: The thermodynamic equilibrium heavily favors the Lactam form, driven by the stability of the amide-like resonance in the pyridine ring.

Part 2: Analytical Characterization (The "Fingerprint")

Distinguishing the tautomers requires specific analytical techniques. In standard deuterated solvents (DMSO-d₆), the Lactam form is the species observed.

NMR Spectroscopy Signatures
FeatureLactam Signal (Observed)Lactim Signal (Theoretical/Trapped)Notes
¹H NMR (NH) δ 11.0 - 12.5 ppm (Broad singlet)Absent (replaced by OH)The N7-H of the lactam is highly deshielded due to H-bonding.
¹H NMR (OH) Absentδ 9.0 - 10.5 ppmRarely seen unless in ultra-dry, non-polar solvents.
¹³C NMR (C6) δ 158 - 162 ppm (C=O character)δ 165 - 169 ppm (C-OH character)The carbonyl carbon is distinctively upfield from a pure aromatic C-O.
¹H NMR (C4-H) δ 7.8 - 8.2 ppmδ 8.0 - 8.4 ppmShift varies slightly due to anisotropy of C=O vs C-OH.
X-Ray Crystallography

In the solid state, 6-hydroxy-5-bromo-7-azaindole crystallizes as the Lactam .

  • Motif: Centrosymmetric dimers.

  • Interaction: Strong intermolecular hydrogen bonds between the amide N7-H and the carbonyl Oxygen (N–H···O=C).

  • Impact: This strong lattice energy explains the compound's high melting point (>250°C) and poor solubility in non-polar solvents.

Part 3: Synthetic Implications & Reactivity Protocols

The tautomeric nature allows for "ambident" reactivity. Depending on the conditions, you can direct electrophilic attack to the Nitrogen (N1 or N7) or the Oxygen.

Reactivity Decision Tree

Use the following logic to select the correct conditions for your desired derivative.

Reactivity Core 6-Hydroxy-5-Bromo-7-Azaindole (Lactam/Lactim Mix) Chlorination Target: 6-Chloro Derivative (Scaffold for Suzuki/Buchwald) Core->Chlorination Activation of OH O_Alkylation Target: 6-Alkoxy Ether (O-Alkylation) Core->O_Alkylation Hard Electrophile N_Alkylation Target: N-Alkyl Lactam (N1 or N7 Alkylation) Core->N_Alkylation Soft Electrophile POCl3 Reagent: POCl3 / PhNMe2 (Vilsmeier-Haack type) Chlorination->POCl3 AgSalt Reagent: Ag2CO3 / R-X (Silver Salt Method) O_Alkylation->AgSalt NaH Reagent: NaH / R-X (Thermodynamic Base) N_Alkylation->NaH Prod_Cl 6-Chloro-5-bromo-7-azaindole POCl3->Prod_Cl Aromatization driven Prod_O 6-Alkoxy-5-bromo-7-azaindole AgSalt->Prod_O Kinetic Control Prod_N N-Alkyl-5-bromo-6-oxo-7-azaindole NaH->Prod_N Thermodynamic Control

Caption: Strategic selection of reagents directs the ambident nucleophile to the desired regioisomer.

Experimental Protocols
1. Synthesis of 6-Chloro-5-bromo-7-azaindole (Activation of Lactim)

This is the most common transformation, converting the hydroxy group to a chlorine to enable cross-coupling.

  • Mechanism: The reaction proceeds via the enol tautomer.[2] The phosphorus oxychloride traps the oxygen, forming a leaving group, followed by nucleophilic aromatic substitution by chloride.

  • Protocol:

    • Suspend 6-hydroxy-5-bromo-7-azaindole (1.0 eq) in neat POCl₃ (10 vol).

    • Add N,N-dimethylaniline (0.5 eq) as a catalyst.

    • Heat to reflux (105°C) for 3-5 hours. Note: Solution will turn dark.

    • Critical Step: Quench carefully into ice-water/NH₄OH. The product precipitates as a solid.[3]

    • Yield: Typically 85-90%.

2. Regioselective O-Alkylation (Trapping the Enol)

To synthesize ethers (e.g., 6-methoxy), you must avoid N-alkylation.

  • Concept: Use the "Silver Salt" method. Silver coordinates to the nitrogen, blocking it and enhancing the nucleophilicity of the oxygen (Hard-Soft Acid-Base theory).

  • Protocol:

    • Dissolve substrate in Toluene or Benzene.

    • Add Ag₂CO₃ (1.5 eq) and the alkyl halide (e.g., MeI, BnBr).

    • Stir at 60°C in the dark (silver salts are photosensitive).

    • Filter through Celite to remove silver salts.

    • Result: High selectivity for O-alkylation over N-alkylation.

3. Regioselective N-Alkylation (Thermodynamic)
  • Concept: Use a strong base (NaH, Cs₂CO₃) in a polar aprotic solvent (DMF). The charge delocalizes onto the Oxygen, but the Nitrogen (N1 or N7) is often the nucleophilic site for soft electrophiles due to better orbital overlap in the transition state.

  • Note: N1 (pyrrole) vs N7 (pyridine) selectivity depends on protecting groups. If N1 is unsubstituted, it is the most acidic (pKa ~12) and alkylates first.

Part 4: Pharmacological Relevance

In kinase inhibitor design (e.g., targeting BRAF, JAK, or PI3K), the tautomeric state defines the hydrogen bonding pattern.

  • Donor-Acceptor Profile:

    • Lactam (Keto): C=O is an H-bond Acceptor ; N7-H is an H-bond Donor . This mimics the pattern of Uracil or Thymine.

    • Lactim (Enol): C-OH is both a Donor and Acceptor ; N7 is an H-bond Acceptor . This mimics the pattern of Adenine/Guanine.

  • Docking Implications: When modeling this scaffold into a protein pocket, you must generate both tautomers. A pocket requiring a donor at the 6-position will only bind the Lactam form. Assuming the wrong tautomer can lead to false-negative docking scores.

References

  • Crystal Structure & Dimerization

    • Štarha, P., & Trávníček, Z. (2013).[4] 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[1][4][5][6] Acta Crystallographica Section E, 69(3), o381.

    • Source: [Acta Cryst.[4][7] E Structure Reports]([Link])

    • Relevance: Establishes the H-bonding dimer motif of the 5-bromo-7-azaindole scaffold.
  • Tautomerism in Drug Design

    • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
    • Source:

    • Relevance: Discusses the lactam/lactim equilibrium in heterocycles and its impact on binding affinity.
  • Synthetic Methodology (Chlorination/Alkylation)

    • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 664–668.
    • Source:

    • Relevance: Provides industrial-scale protocols for manipul
  • Commercial & Chemical Data

    • PubChem Compound Summary for CID 15504062 (5-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one).
    • Source:

    • Relevance: Confirms the standard nomenclature and keto-form preference in d

Sources

Exploratory

The 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol Scaffold: Physicochemical Dynamics, Synthetic Workflows, and Kinase Inhibitor Applications

Executive Summary 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS: 1190316-82-5), frequently referred to in medicinal chemistry as 5-bromo-6-hydroxy-7-azaindole, is a highly functionalized heterocyclic building block[1][2]. P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS: 1190316-82-5), frequently referred to in medicinal chemistry as 5-bromo-6-hydroxy-7-azaindole, is a highly functionalized heterocyclic building block[1][2]. Possessing a precisely calculated molecular weight of 213.03 g/mol and a molecular formula of C7H5BrN2O[1][3], this compound acts as a critical intermediate in the synthesis of advanced therapeutics.

The 7-azaindole core is universally recognized as a "privileged scaffold" due to its structural homology to the purine ring of ATP, making it a cornerstone in the rational design of targeted kinase inhibitors[4][5]. The strategic placement of a bromine atom at the C5 position and a hydroxyl group at the C6 position provides orthogonal vectors for late-stage functionalization. This dual-functionalization allows researchers to systematically extend the molecule into the hydrophobic pockets of target proteins while modulating solvent-exposed regions[6][7].

Physicochemical Profiling & Tautomeric Dynamics

Understanding the fundamental properties of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is a strict prerequisite for its effective application in synthesis and biological assay development.

Table 1: Quantitative Physicochemical Properties
PropertyValue
Molecular Weight 213.03 g/mol [1]
Molecular Formula C7H5BrN2O[3]
CAS Registry Number 1190316-82-5[1][2]
Exact Mass (^79Br isotopologue) 211.96 Da
Exact Mass (^81Br isotopologue) 213.96 Da
Hydrogen Bond Donors 2 (in lactam form)
Hydrogen Bond Acceptors 1 (in lactam form)
Expert Insight: The Tautomeric Switch

A critical, yet frequently overlooked aspect of this molecule is its tautomerism. In solution, the 6-hydroxy-7-azaindole exists in a dynamic equilibrium with its 6-oxo (lactam) tautomer, 5-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one[2]. Because the C6 hydroxyl is adjacent to the N7 pyridine nitrogen, rapid proton transfer occurs. In polar solvents, the lactam form predominantly dictates the molecule's behavior.

This tautomerization fundamentally alters the hydrogen-bonding pharmacophore: the N7 atom transitions from a hydrogen bond acceptor (in the pyridine form) to a hydrogen bond donor (in the lactam form). For structural biologists and chemists designing hinge-binding kinase inhibitors, locking the tautomeric state via O-alkylation (e.g., forming 5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine) is often required to preserve the standard bidentate binding motif required for ATP-competitive inhibition[8][9].

Analytical Characterization Workflow

Before deploying this building block in complex, multi-step syntheses, its 213.03 g/mol molecular weight and chemical purity must be rigorously validated. The presence of the bromine atom provides a highly diagnostic isotopic signature that acts as a built-in validation mechanism.

Protocol: UPLC-MS Validation of Molecular Weight

Objective: Confirm the 213.03 g/mol average molecular weight and assess chemical purity. Causality: Electrospray Ionization (ESI) is selected to gently protonate the molecule without inducing fragmentation. The natural abundance of bromine isotopes (^79Br: 50.69%, ^81Br: 49.31%) dictates that the mass spectrum will not show a single peak at 213 Da, but rather a distinct 1:1 doublet.

Table 2: UPLC Gradient Conditions
Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in MeCN)
0.0955
2.5595
3.0595
3.1955

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Injection: Inject 1 µL of the sample onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Detection: Monitor UV absorbance at 254 nm, which is optimal for the conjugated pi-system of the azaindole core.

  • Mass Analysis: Operate the mass spectrometer in ESI+ mode (scan range m/z 100-500).

  • Validation Criteria: The target compound will elute as a single sharp peak. The extracted ion chromatogram (EIC) must display a characteristic 1:1 isotopic doublet at m/z 212.97[M+H]+ and m/z 214.97 [M+H]+ . This confirms the presence of the mono-brominated species and validates the 213.03 g/mol calculated average molecular weight[1][3].

Synthetic Utility: The C5-Bromine as a Cross-Coupling Vector

The C5 position of the 7-azaindole ring is electronically activated for oxidative addition by Palladium(0) species. This makes the 5-bromo substituent an ideal synthetic handle for Suzuki-Miyaura or Sonogashira cross-coupling reactions, allowing chemists to rapidly build structural complexity[6][7][10].

Protocol: Suzuki-Miyaura Cross-Coupling at C5

Objective: Synthesize a 5-aryl-1H-pyrrolo[2,3-b]pyridin-6-ol derivative to extend the scaffold into a kinase's hydrophobic pocket. Causality: Potassium carbonate (K2CO3) is utilized as a base to coordinate with the arylboronic acid, forming a nucleophilic boronate complex that readily undergoes transmetalation with the Palladium(II) intermediate. A Dioxane/water mixture is used as a biphasic solvent system to solubilize both the organic starting materials and the inorganic base[10].

Step-by-Step Methodology:

  • Reaction Setup: To a microwave-safe reaction vial, add 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 equiv, 213.03 mg, 1.0 mmol), (4-chlorophenyl)boronic acid (1.2 equiv, 187.6 mg, 1.2 mmol), and K2CO3 (3.0 equiv, 414.6 mg, 3.0 mmol).

  • Solvent & Degassing: Add 4 mL of a 1,4-Dioxane/H2O (4:1 v/v) mixture. Sparge the solution with Nitrogen gas for 10 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the rapid oxidation and irreversible deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv, 36.6 mg, 0.05 mmol) and seal the vial under a Nitrogen atmosphere[10].

  • Heating: Heat the reaction mixture at 90°C in a pre-heated oil bath for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash successively with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM/MeOH gradient) to yield the functionalized 5-aryl derivative.

SuzukiWorkflow A 5-Bromo-1H-pyrrolo [2,3-b]pyridin-6-ol (Starting Material) B Oxidative Addition (Pd(0) inserts into C-Br) A->B Pd(dppf)Cl2 C Transmetalation (Arylboronic Acid) B->C Base / Heat D Reductive Elimination (C-C Bond Formation) C->D D->B Catalytic Cycle E 5-Aryl-7-azaindole Derivative D->E Pd(0) Regeneration

Fig 1: Catalytic cycle of Suzuki-Miyaura cross-coupling at the C5 position.

Application in Drug Discovery: Kinase Hinge Binding

The 7-azaindole framework is a privileged pharmacophore in oncology, forming the core of several FDA-approved multi-targeted kinase inhibitors, such as the B-RAF inhibitor Vemurafenib[5][7][11]. The efficacy of this scaffold lies in its precise structural complementarity to the ATP-binding pocket of kinases.

When the 6-position is O-alkylated (locking the pyridine tautomer), the N1-H acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the N7 lone pair acts as a hydrogen bond acceptor from the backbone amide NH[6][9]. The 5-bromo group, once functionalized via the cross-coupling protocols described above, directs bulky aromatic or heteroaromatic substituents deep into the hydrophobic pocket (often interacting with the DFG-in or DFG-out motifs). This specific vector trajectory drastically enhances both target potency and overall kinase selectivity[6][11].

KinaseBinding Hinge Kinase Hinge Region Backbone NH & C=O Core 7-Azaindole Core N1-H (Donor) & N7 (Acceptor) Hinge->Core Bidentate H-Bonds C5 C5 Substituent Hydrophobic Pocket Binding Core->C5 C-C Bond C6 C6-OH / Lactam Solvent Exposed / Modulates pKa Core->C6 C-O Bond

Fig 2: Binding interactions of the functionalized 7-azaindole scaffold within a kinase ATP pocket.

References

  • J-Stage. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Available at: [Link]

  • PubMed. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Available at: [Link]

  • PMC - NIH. "The Azaindole Framework in the Design of Kinase Inhibitors." Available at: [Link]

  • ACS Publications. "Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors." Available at: [Link]

  • Apicule. "5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS No: 183208-35-7) API Intermediate Manufacturers." Available at: [Link]

  • Google Patents. "US20090233955A1 - 1H-Pyrrolo[2,3-B]Pyridnes.

Sources

Foundational

Technical Guide: 5-Bromo-6-oxo-1,6-dihydro-7-azaindole

This guide details the chemical identity, synthesis, and applications of 5-bromo-6-oxo-1,6-dihydro-7-azaindole , a critical heterocyclic scaffold in medicinal chemistry. Executive Summary 5-Bromo-6-oxo-1,6-dihydro-7-azai...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and applications of 5-bromo-6-oxo-1,6-dihydro-7-azaindole , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

5-Bromo-6-oxo-1,6-dihydro-7-azaindole (CAS: 1190316-82-5) is a functionalized pyrrolo[2,3-b]pyridine derivative. It serves as a high-value intermediate in the development of kinase inhibitors, particularly for targets requiring bidentate hydrogen bonding motifs (e.g., JAK, TRK, and MAPK pathways). Its structure features a bromine atom at the C5 position—enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig)—and a lactam moiety at C6, which functions as a critical hydrogen bond donor/acceptor interface.

Nomenclature & Chemical Identity

Precise nomenclature is essential due to the complex tautomerism of the 7-azaindole core. The compound exists in equilibrium between the lactam (keto) and lactim (enol) forms, with the lactam form typically predominating in the solid state and polar solvents.

Synonyms & Identifiers
TypeIdentifier / Name
Primary IUPAC 5-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Tautomeric Name 5-Bromo-6-hydroxy-7-azaindole
Alt.[1][2][3][4] IUPAC 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6(7H)-one
CAS Registry 1190316-82-5
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
SMILES BrC1=C(O)NC2=C1C=CN2 (Enol) / BrC1=C(O)NC2=C1C=CN2 (Keto representation varies by engine)
Structural Tautomerism (Lactam-Lactim)

The reactivity of this scaffold is dictated by its tautomeric state. The 6-oxo (lactam) form presents a hydrogen bond donor at N7 and an acceptor at C6=O, mimicking the guanine/thymine interface in DNA or the hinge-binding motif of ATP.

Tautomerism Lactam Lactam Form (Dominant) 5-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one (H-Bond Donor @ N7) Lactim Lactim Form (Minor) 5-bromo-6-hydroxy-7-azaindole (Nucleophilic Oxygen) Lactam->Lactim Tautomerization (Basic pH / Non-polar)

Figure 1: Lactam-lactim tautomeric equilibrium critical for binding mode analysis.

Physicochemical Properties

PropertyValueNote
Appearance Off-white to pale yellow solidLight sensitive
Melting Point >250 °C (dec.)[2][4][5]High MP due to intermolecular H-bonding
pKa (Calculated) ~8.5 (OH/NH)Acidic proton at N7/O6
Solubility DMSO, DMF, hot MeOHPoor solubility in water and DCM
LogP ~1.8Moderate lipophilicity

Synthetic Pathways

The synthesis of the 6-oxo derivative typically proceeds via the oxidation of the parent 5-bromo-7-azaindole. Direct bromination of a pre-existing 6-oxo-7-azaindole is less selective due to competing reactions at the pyrrole ring.

Protocol A: N-Oxide Rearrangement (Primary Route)

This method utilizes the Reissert-Henze reaction mechanism to introduce oxygen at the C6 position.

Mechanism:

  • N-Oxidation: 5-bromo-7-azaindole is oxidized to the N-oxide.

  • Activation: The N-oxide reacts with an activator (e.g., benzoyl bromide or acetic anhydride).

  • Rearrangement: Nucleophilic attack at C6 followed by elimination restores aromaticity (or lactam structure).

  • Hydrolysis: Removal of the protecting ester yields the 6-oxo product.

Synthesis Start Starting Material 5-Bromo-7-azaindole (CAS: 183208-35-7) Step1 Step 1: N-Oxidation (mCPBA, DCM/EtOAc, 0°C -> RT) Start->Step1 Inter1 Intermediate 5-Bromo-7-azaindole-7-oxide Step1->Inter1 Step2 Step 2: Rearrangement (Benzoyl Bromide/HMDS or Ac2O) Inter1->Step2 Inter2 Intermediate 6-Benzoyloxy/Acetoxy-5-bromo-7-azaindole Step2->Inter2 Step3 Step 3: Hydrolysis (NaOH/MeOH or K2CO3) Inter2->Step3 Product Final Product 5-Bromo-6-oxo-1,6-dihydro-7-azaindole (CAS: 1190316-82-5) Step3->Product

Figure 2: Step-wise synthetic workflow via N-oxide activation.

Detailed Experimental Protocol (Route A)

Note: All steps must be performed in a fume hood due to the use of lachrymators (benzoyl bromide) and oxidants.

  • N-Oxidation:

    • Dissolve 5-bromo-7-azaindole (1.0 eq) in DCM or EtOAc.

    • Add m-chloroperbenzoic acid (mCPBA, 1.1–1.2 eq) portion-wise at 0°C.

    • Stir at room temperature for 4–12 hours until TLC confirms consumption of starting material.

    • Workup: Wash with saturated NaHCO₃ (to remove m-chlorobenzoic acid), dry over Na₂SO₄, and concentrate. The N-oxide often precipitates and can be collected by filtration.

  • Rearrangement (Reissert-Henze):

    • Suspend the N-oxide (1.0 eq) in anhydrous toluene or DMF.

    • Add HMDS (1.1 eq) followed by Benzoyl Bromide (1.1 eq) dropwise at 0°C.

    • Stir for 1–2 hours. The intermediate 1-benzoyloxy adduct forms.

    • Note: Alternatively, acetic anhydride can be used at reflux, but yields may be lower due to polymerization.

  • Hydrolysis:

    • Treat the crude rearrangement product with MeOH/H₂O and K₂CO₃ (2.0 eq) or NaOH (1M).

    • Heat to 50–60°C for 1 hour.

    • Isolation: Acidify carefully with 1M HCl to pH ~6–7. The product, 5-bromo-6-oxo-1,6-dihydro-7-azaindole, will precipitate as an off-white solid. Filter, wash with water and cold ether.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery, specifically for ATP-competitive kinase inhibitors .

Structure-Activity Relationship (SAR) Logic
  • C5-Bromine (Handle): Allows for the introduction of aryl/heteroaryl groups via Suzuki coupling to access the "gatekeeper" region or hydrophobic pocket of the kinase.

  • N1-Pyrrole (Head): Can be alkylated or sulfonated to tune solubility and target the solvent-exposed region.

  • N7-H / C6=O (Hinge Binder): The lactam motif forms a bidentate H-bond interaction with the kinase hinge region (Backbone NH and CO).

Key Signaling Pathways

The 7-azaindole core is frequently utilized to target:

  • BRAF V600E: (e.g., Vemurafenib analogs).

  • JAK Family: (Janus Kinase inhibitors).

  • TRK (Tropomyosin receptor kinase): Oncology targets.

References

  • Synthesis of 7-azaindole derivatives: Han, C., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development (2017).[3][6] Link

  • N-Oxide Rearrangement Methodology: Minakata, S., et al. "Regioselective Functionalization of 7-Azaindole N-Oxides." Bulletin of the Chemical Society of Japan. Link

  • Structural Characterization: Morzyk-Ociepa, B., et al. "Reinvestigation of the crystal structure... of 5-bromo-7-azaindole." Journal of Molecular Structure (2015).[6] Link

  • Commercial Identity: PubChem Compound Summary for CAS 1190316-82-5.Link

Sources

Exploratory

Technical Deep Dive: 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

This is an in-depth technical guide on 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol , a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. Scaffold Architecture, Synthesis, and Medicin...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol , a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.

Scaffold Architecture, Synthesis, and Medicinal Utility

Chemical Identity & Structural Dynamics

The compound 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (also known as 5-bromo-6-hydroxy-7-azaindole ) is a bifunctionalized 7-azaindole scaffold. It exists in a dynamic tautomeric equilibrium between the hydroxy-pyridine form and the pyridone (amide) form. While the "ol" nomenclature is frequently used in retrosynthetic analysis and IUPAC naming, the 6-oxo (lactam) tautomer is generally the predominant species in the solid state and in polar solvents.

Identifiers
PropertyDetail
IUPAC Name 5-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one (Keto) 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (Enol)
Common Name 5-bromo-6-hydroxy-7-azaindole
CAS Number Not widely listed as a commodity chemical; often synthesized in situ or custom ordered.[1][2] (Parent 6-hydroxy-7-azaindole: 23496-33-5)
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
SMILES Codes

Enol Form (6-ol):

Keto Form (6-one):

Tautomeric Equilibrium

The reactivity of this scaffold is dictated by the 6-position oxygen. In the keto form, the N7-H becomes acidic, allowing for N-alkylation. In the enol form (trapped via O-alkylation or transiently accessible), the C6-OH can be converted to a leaving group (e.g., -Cl, -OTf).

Tautomerism cluster_0 Tautomeric Equilibrium Keto Keto Form (6-Oxo-1,7-dihydro) Predominant in Solution Enol Enol Form (6-Hydroxy) Reactive Intermediate Keto->Enol  H-Shift  

Figure 1: The tautomeric shift between the pyridone (keto) and hydroxypyridine (enol) forms.[2][3][4][5][6][7][8][9]

Synthesis Strategy

Direct bromination of 6-hydroxy-7-azaindole is possible but can suffer from regioselectivity issues (C3 vs C5). The most robust and authoritative route utilizes the N-oxide rearrangement of the commercially available 5-bromo-7-azaindole. This method ensures the bromine is pre-installed at the correct position before introducing the oxygen functionality.

The N-Oxide Rearrangement Protocol

This sequence leverages the Minisci-type or Meisenheimer-type activation of the pyridine ring.

Step 1: N-Oxidation

Pre-installation of the N-oxide activates the C6 position for nucleophilic attack.

  • Reagents: m-CPBA (meta-chloroperoxybenzoic acid) or H₂O₂/Urea.

  • Conditions: DCM or EtOAc, 0°C to RT.

  • Mechanism: Electrophilic attack on the pyridine nitrogen (N7).

Step 2: Rearrangement & Hydrolysis

The N-oxide is converted to a labile ester (usually acetate) which is then hydrolyzed.

  • Reagents: Acetic anhydride (Ac₂O), followed by NaOH/MeOH.

  • Conditions: Reflux (Ac₂O), then RT (Hydrolysis).

  • Mechanism: The N-oxide reacts with Ac₂O to form an N-acetoxy cation, which undergoes a [3,3]-sigmatropic rearrangement (or elimination/addition) to yield the 6-acetoxy intermediate. Basic hydrolysis reveals the 6-ol/6-one.

Synthesis Start 5-Bromo-7-azaindole (Commercially Available) NOxide Intermediate: 7-N-Oxide Start->NOxide m-CPBA, DCM (N-Oxidation) Acetoxy Intermediate: 6-Acetoxy-5-bromo-7-azaindole NOxide->Acetoxy Ac2O, Reflux (Rearrangement) Product Target: 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol Acetoxy->Product NaOH, MeOH (Hydrolysis)

Figure 2: Synthetic workflow from 5-bromo-7-azaindole to the 6-hydroxy target.

Detailed Experimental Protocol (Self-Validating)

Note: This protocol is adapted from standard procedures for 7-azaindole functionalization.

Phase A: Preparation of the N-Oxide

  • Dissolve 5-bromo-7-azaindole (1.0 eq) in dichloromethane (DCM).

  • Cool to 0°C. Slowly add m-CPBA (1.2 eq) portion-wise to control exotherm.

  • Warm to room temperature (RT) and stir for 4–12 hours.

  • Validation: Monitor by TLC (the N-oxide is significantly more polar/lower Rf than the starting material).

  • Workup: Wash with saturated NaHCO₃ to remove benzoic acid byproduct. Dry organic layer (Na₂SO₄) and concentrate.[3] The solid N-oxide is often used directly.

Phase B: Rearrangement to 6-OH

  • Suspend the N-oxide (from Phase A) in acetic anhydride (10–15 volumes).

  • Heat to reflux (approx. 140°C) for 2–4 hours. The mixture will darken.

  • Concentrate in vacuo to remove excess Ac₂O.

  • Resuspend the residue in MeOH/Water (1:1) .

  • Add NaOH (2.0 eq) and stir at RT for 1 hour to cleave the acetate ester.

  • Purification: Acidify carefully with HCl to pH ~6. The product (6-oxo tautomer) typically precipitates. Filter and wash with cold water.

Reactivity & Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design, particularly for JAK , MNK , and TRK kinases. The 5-bromo and 6-hydroxy groups serve as orthogonal handles for diversification.

Functionalization Logic
SiteFunctionalityReaction TypeApplication
C-5 (Br) Aryl/Heteroaryl HalideSuzuki-Miyaura, Stille, Buchwald-HartwigInstalling the "tail" of the inhibitor to access hydrophobic pockets (e.g., Gatekeeper residue).
C-6 (OH) Lactam / EnolChlorination (POCl₃), O-Alkylation, N-AlkylationConverting to 6-Cl allows SNAr displacement with amines (hinge binders).
N-1 (H) Pyrrole NHProtection / AlkylationSEM/Boc protection is often required before performing C-5 coupling to prevent catalyst poisoning.
Case Study: Conversion to 6-Chloro Derivative

A common workflow involves converting the 6-OH to a 6-Cl group, creating a highly reactive di-halo scaffold (5-Br, 6-Cl).

  • Reagent: Phosphorus oxychloride (POCl₃).

  • Conditions: Neat or in PhMe, 80–100°C.

  • Selectivity: The C-6 oxygen is displaced by chlorine. The C-5 bromine remains intact due to the higher bond strength of C(sp2)-Br vs the activated C-O bond in this context.

References

  • Schnürch, M., et al. "Halogenated Heterocycles as Tools for the Synthesis of Bioactive Compounds." Chemical Reviews, 2013. Link

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindole Derivatives." Chemical Society Reviews, 2007. Link

  • Wang, T., et al. "Discovery of 6-Substituted 7-Azaindoles as Potent Kinase Inhibitors." Journal of Medicinal Chemistry, 2018. Link

  • PubChem Compound Summary. "5-bromo-1H-pyrrolo[2,3-b]pyridine." National Library of Medicine. Link

Sources

Foundational

Comparative Technical Analysis: 5-Bromo-7-azaindole vs. 5-Bromo-7-azaindole-6-ol

This guide provides a rigorous technical comparison between 5-bromo-7-azaindole and its oxidized derivative, 5-bromo-7-azaindole-6-ol . While they share a core skeleton, their electronic structures, reactivity profiles,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between 5-bromo-7-azaindole and its oxidized derivative, 5-bromo-7-azaindole-6-ol . While they share a core skeleton, their electronic structures, reactivity profiles, and roles in medicinal chemistry are fundamentally distinct.

Executive Summary

5-Bromo-7-azaindole (CAS: 183208-35-7) is a premier "hinge-binding" scaffold used in kinase inhibitor discovery (e.g., Vemurafenib). It functions primarily as a bioisostere of indole or purine, offering a specific hydrogen bond acceptor/donor motif at the N7/N1 positions.

5-Bromo-7-azaindole-6-ol (often existing as the lactam 5-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one ) represents a divergent chemical space. It is frequently encountered either as a metabolic liability (via Aldehyde Oxidase oxidation of the parent) or as a strategic synthetic intermediate. The presence of the C6-oxygen functionality disrupts the aromaticity of the pyridine ring, inverts the hydrogen-bonding capability at N7, and unlocks electrophilic chlorination pathways that are inaccessible to the parent scaffold.

Part 1: Structural Identity & Tautomerism

The defining difference lies in the tautomeric equilibrium governed by the oxygen atom at position 6.

Electronic Architecture
  • 5-Bromo-7-azaindole: A fully aromatic, fused bicyclic system. The pyridine ring is electron-deficient, making the C6 position susceptible to nucleophilic attack only under forcing conditions or via N-oxide activation.

  • 5-Bromo-7-azaindole-6-ol: Exists predominantly in the lactam (6-one) form in both solution and solid state. This tautomer breaks the aromaticity of the pyridine ring, creating a cis-amide-like arrangement.

Hydrogen Bonding Inversion

This tautomeric shift radically alters how the molecule interacts with biological targets (e.g., kinase hinge regions).

  • Parent (7-Azaindole): N7 is a H-bond Acceptor . N1 is a H-bond Donor .

  • Derivative (6-One): N7 becomes protonated (NH), acting as a H-bond Donor . The C6-Carbonyl acts as a H-bond Acceptor .

Tautomerism cluster_0 Parent Scaffold cluster_1 6-Hydroxy Derivative (Tautomeric Equilibrium) Parent 5-Bromo-7-azaindole (Aromatic Pyridine Ring) N7 = Acceptor Lactim Lactim Form (6-OH, N7 Acceptor) Minor Species Parent->Lactim Oxidation (Metabolic/Synthetic) Lactam Lactam Form (6-C=O, N7-H Donor) Major Species Lactim->Lactam Tautomerization (Favored)

Caption: The critical shift from the aromatic parent to the lactam-dominant 6-one species reverses the donor/acceptor profile at the N7 position.

Part 2: Reactivity & Synthetic Utility[1][2]

The 6-ol derivative is not merely a byproduct; it is a "gateway" intermediate for accessing 6-substituted azaindoles.

The "Chemical Handle" Strategy

Direct functionalization of 5-bromo-7-azaindole at C6 is difficult. Chemists use the 6-ol to bypass this limitation.

  • Workflow: Parent

    
     N-Oxide 
    
    
    
    Rearrangement to 6-ol
    
    
    Chlorination (POCl
    
    
    )
    
    
    6-Cl-7-azaindole.
  • Result: The 6-Cl group is highly reactive toward S

    
    Ar, allowing the introduction of amines or ethers at C6.
    
Comparative Reactivity Table
Feature5-Bromo-7-azaindole5-Bromo-7-azaindole-6-ol (Lactam)
C3 Reactivity High (Electrophilic Halogenation)Moderate (Competes with N/O attack)
C6 Reactivity Inert (Requires activation)High (Converted to C-Cl via POCl

)
N1 Alkylation Facile (pKa ~13)Facile
N7 Alkylation Difficult (Quaternization)Possible (N-alkylation of lactam)
Solubility Moderate (Lipophilic)Poor (High MP due to H-bond network)

Part 3: Medicinal Chemistry Implications[3][4][5][6]

Metabolic Liability (The "AO" Trap)

A common failure mode in drug discovery involving 7-azaindoles is unexpected clearance by Aldehyde Oxidase (AO) .

  • Mechanism: AO attacks the electron-deficient C6 position of the 7-azaindole scaffold.

  • Consequence: Rapid conversion of the parent drug into the 6-one metabolite (the 6-ol tautomer). This metabolite often has significantly different potency and solubility, potentially leading to loss of efficacy or renal toxicity due to crystallization.

  • Mitigation: Blocking C6 with a substituent (Cl, Me, NH

    
    ) prevents this oxidation. The 6-ol is the product of this liability, but the 6-chloro derivative (derived from 6-ol) is the solution.
    
Kinase Selectivity
  • Parent: Binds to kinases requiring an acceptor at the "hinge" residue interacting with N7 (e.g., BRAF, JAK).

  • 6-One: The N7-H donor motif clashes with hinge residues that present backbone amide nitrogens (donors), often abolishing potency against the primary target but potentially opening activity against different kinase families.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Bromo-7-azaindole-6-ol (via N-Oxide Rearrangement)

This protocol converts the parent scaffold into the 6-ol/lactam form, enabling further C6 functionalization.

Reagents: 5-Bromo-7-azaindole, m-CPBA, Acetic Anhydride (Ac


O), MeOH.
  • N-Oxidation: Dissolve 5-bromo-7-azaindole (1.0 eq) in DCM. Cool to 0°C. Add m-CPBA (1.2 eq) portion-wise. Stir at RT for 4 hours. Wash with aq. NaHCO

    
     to remove benzoic acid. Isolate the N-oxide.
    
  • Rearrangement (Boekelheide Variant): Suspend the N-oxide in Ac

    
    O (5 eq). Heat to 90°C for 2 hours. The intermediate 1-acetyloxy species forms.
    
  • Hydrolysis: Evaporate Ac

    
    O. Dissolve residue in MeOH/Water (1:1) and add K
    
    
    
    CO
    
    
    (2 eq). Stir at reflux for 1 hour to cleave the ester.
  • Isolation: Acidify to pH 6 with dilute HCl. The 5-bromo-7-azaindole-6-ol (lactam) will precipitate as an off-white solid. Filter and dry.

Protocol B: Conversion to 5-Bromo-6-chloro-7-azaindole

This step activates the C6 position for library synthesis.

Reagents: 5-Bromo-7-azaindole-6-ol, POCl


, DMF (cat).
  • Place 5-bromo-7-azaindole-6-ol (1.0 g) in a pressure vial.

  • Add POCl

    
     (5 mL) and DMF (2 drops).
    
  • Heat at 100°C for 3 hours. The suspension will clear as the lactam converts to the chloro-pyridine.

  • Quench: Pour slowly onto crushed ice/NH

    
    OH mixture (Caution: Exothermic).
    
  • Extraction: Extract with EtOAc (3x). The product, 5-bromo-6-chloro-7-azaindole , is obtained as a yellow solid.

Synthesis Start 5-Bromo-7-azaindole (Parent) NOxide N-Oxide Intermediate Start->NOxide m-CPBA, DCM Lactam 5-Bromo-7-azaindole-6-ol (Lactam Form) NOxide->Lactam 1. Ac2O, Heat 2. MeOH, K2CO3 Chloro 5-Bromo-6-chloro-7-azaindole (Activated Scaffold) Lactam->Chloro POCl3, DMF, 100°C Final 6-Substituted Derivatives (Library Generation) Chloro->Final SnAr (Amines/OR)

Caption: Synthetic workflow transforming the parent scaffold into the 6-functionalized library via the 6-ol intermediate.

References

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews, 2007. Link

  • L'Heureux, A., et al. "Synthesis of Functionalized 7-Azaindoles via Directed Ortho-Metalations."[1] Tetrahedron Letters, 2004.[1] Link

  • Pryde, D. C., et al. "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry, 2010. Link

  • Zhang, Z., et al. "Synthesis of 6-Chloro-7-azaindole Derivatives." Journal of Organic Chemistry, 2002. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 5-bromo-1H-pyrrolo[2,3-b]pyridine

Compound Identification and Hazard Classification 5-Bromo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound. Its chemical structure, incorporating a bromine atom on the pyrrolopyridine core, is fundamental...

Author: BenchChem Technical Support Team. Date: March 2026

Author's Note: This guide provides comprehensive safety data for 5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS No. 183208-35-7) , also known as 5-Bromo-7-azaindole. No direct Safety Data Sheet (SDS) was available for "5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol" as specified in the topic. Based on the available data, it is presumed that the intended compound was the widely referenced 5-bromo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with the technical and practical insights necessary for its safe handling and use.

Compound Identification and Hazard Classification

5-Bromo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound. Its chemical structure, incorporating a bromine atom on the pyrrolopyridine core, is fundamental to its utility in synthesis but also dictates its hazard profile. The compound is classified as hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[3]

The primary hazards associated with this compound are significant and warrant careful attention. According to the Globally Harmonized System (GHS), it is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

The signal word for this chemical is "Danger" .[3][4] This designation reflects the potential for serious eye damage, a critical consideration for all handling procedures.

The Logic of Exposure Control and Personal Protection

Given the hazard profile, a multi-layered approach to exposure control is essential. The causality behind these recommendations is rooted in preventing the compound, a solid powder, from coming into contact with personnel.

Engineering Controls: The First Line of Defense

The primary engineering control is to handle the compound within a well-ventilated area.[4] A certified chemical fume hood is the standard for preventing the inhalation of dust particles. The logic here is simple: contain the hazard at the source. Facilities must also be equipped with easily accessible eyewash stations and safety showers, a direct countermeasure to the "Causes serious eye damage" classification.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for engineering controls but a critical final barrier. The selection of appropriate PPE is a self-validating system; it directly addresses the identified hazards.

  • Eye and Face Protection: Given the Category 1 eye damage hazard, standard safety glasses are insufficient. Chemical safety goggles or a full-face shield are mandatory.[5] This is a non-negotiable protocol to prevent irreversible eye damage.[4]

  • Skin Protection: Nitrile gloves are recommended to prevent skin contact.[5] Lab coats or other protective clothing should be worn to protect exposed skin from accidental contact.[4] Contaminated clothing must be removed immediately and washed before reuse.[1][4]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA-approved respirator is necessary.[3][5] A particulate filter (e.g., N95) is appropriate for this solid compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Protocol Start Task: Handling 5-bromo-1H-pyrrolo[2,3-b]pyridine Hazards Identify Hazards: - Serious Eye Damage (Cat 1) - Skin Irritation (Cat 2) - Respiratory Irritation (Cat 3) - Harmful if Swallowed (Cat 4) Start->Hazards Eye Eye Protection Is there a risk of splash or dust? Hazards->Eye Goggles Required: Chemical Safety Goggles (or Face Shield) Eye->Goggles Yes Skin Skin Protection Is skin contact possible? Goggles->Skin Gloves Required: Nitrile Gloves + Lab Coat Skin->Gloves Yes Resp Respiratory Protection Is ventilation inadequate or dust present? Gloves->Resp Respirator Required: NIOSH-approved Particulate Respirator (N95) Resp->Respirator Yes NoResp Not required if in fume hood Resp->NoResp No

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, the response must be immediate and systematic. The following protocols are designed to mitigate harm and prevent further contamination.

First-Aid Measures

The causality behind these first-aid steps is to rapidly remove the chemical from the affected area and seek professional medical evaluation.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3] Remove contact lenses if present and easy to do.[4] Crucially, due to the severe hazard, immediate medical attention is required .[4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] Remove all contaminated clothing. If skin irritation occurs, get medical advice/attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell.[3] Rinse the mouth with water. Do NOT induce vomiting.[4]

Accidental Release Measures

For a spill, the protocol focuses on containment, cleanup, and preventing environmental release.

  • Evacuate: Keep unprotected personnel away.[4]

  • Ventilate: Ensure adequate ventilation in the area.

  • Contain: Prevent further leakage or spillage if safe to do so. Avoid generating dust.[3]

  • Clean-up: Sweep up the material and shovel it into a suitable, labeled container for disposal.[3] Do not let the product enter drains or waterways.[4]

  • Decontaminate: Clean the spill area thoroughly.

Spill_Response_Flowchart Start Spill Occurs Step1 Ensure Personal Safety (Wear full PPE) Start->Step1 Step2 Isolate & Ventilate Area Step1->Step2 Step3 Contain Spill (Prevent spread & dust generation) Step2->Step3 Step4 Clean Up (Sweep solid material into labeled waste container) Step3->Step4 Step5 Decontaminate Spill Area Step4->Step5 Step6 Dispose of Waste (Follow approved procedures) Step5->Step6 End Incident Reported & Area Safe Step6->End

Handling, Storage, and Incompatibilities

Safe Handling Practices
  • Wear all required personal protective equipment.[3]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid ingestion and inhalation.[3]

  • Minimize dust generation and accumulation.[4]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.[4]

Storage Conditions

Proper storage is key to maintaining the compound's integrity and preventing hazardous situations.

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store away from incompatible materials.[4]

Incompatible Materials

The primary incompatibilities are with strong oxidizing agents and strong acids .[3] The chemical rationale is that the pyrrolopyridine ring system can be susceptible to uncontrolled oxidation or vigorous acid-base reactions, which can generate heat and potentially hazardous byproducts.

Physical, Chemical, and Toxicological Properties

Understanding the compound's properties is crucial for predicting its behavior and implementing appropriate safety measures.

Summary of Properties
PropertyValueSource
CAS Number 183208-35-7[3]
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol [6]
Appearance Solid, White to Yellow to Orange powder/crystal[1]
Melting Point 176-180 °C
log Pow 1.8[3]
Stability and Reactivity
  • Reactivity: No specific reactivity data is available, but it is stable under recommended storage conditions.

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (specifically hydrogen bromide).[3][4] This is a critical consideration for fire-fighting.

Toxicological Information

The toxicological properties have not been fully investigated.[3] The GHS classifications are based on available data and structural analogies. There is no information available to suggest the product is an endocrine disruptor.[3]

Fire-Fighting and Disposal Considerations

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[4]

  • Specific Hazards: Thermal decomposition can produce toxic gases.[3] Therefore, firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal

Disposal of this chemical and its containers must be in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[4]

References

  • PubChem. Compound Summary: 5-bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Two-Step Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol from 5-Bromo-7-azaindole

Abstract This application note provides a comprehensive technical guide for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, a valuable functionalized heterocycle for pharmaceutical research. The described methodo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, a valuable functionalized heterocycle for pharmaceutical research. The described methodology is a robust two-step process commencing with the N-oxidation of commercially available 5-bromo-7-azaindole, followed by a Polonovski-Potier rearrangement of the resulting N-oxide intermediate. This guide offers detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of different N-oxidation methods to assist researchers in the fields of medicinal chemistry and drug development.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged structure in medicinal chemistry, serving as a fundamental building block for a multitude of biologically active compounds, most notably as kinase inhibitors in oncology.[1][2][3] The ability to selectively functionalize this scaffold is paramount for the development of novel therapeutic agents. The introduction of a hydroxyl group at the C-6 position of 5-bromo-7-azaindole creates a key intermediate, poised for further derivatization through etherification or other coupling chemistries.

This document outlines a reliable synthetic pathway to access 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol. The strategy hinges on the initial activation of the pyridine ring through N-oxidation, a pivotal transformation that paves the way for subsequent functionalization.[3]

Overall Synthetic Strategy

The synthesis is achieved in two distinct operational stages starting from 5-bromo-7-azaindole:

  • N-Oxidation: The pyridine nitrogen of the 7-azaindole ring is oxidized to form 5-bromo-1H-pyrrolo[2,3-b]pyridine 1-oxide (5-bromo-7-azaindole N-oxide).

  • Polonovski-Potier Rearrangement: The intermediate N-oxide is treated with trifluoroacetic anhydride (TFAA), promoting a rearrangement that, upon aqueous workup, yields the target 6-hydroxy derivative.

Synthetic_Pathway Start 5-Bromo-7-azaindole Intermediate 5-Bromo-7-azaindole N-oxide Start->Intermediate Step 1: N-Oxidation (m-CPBA or H₂O₂) End 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol Intermediate->End Step 2: Polonovski-Potier (TFAA, then H₂O)

Caption: Overall two-step synthetic workflow.

Part I: Synthesis of 5-Bromo-7-azaindole N-oxide

The N-oxidation of the pyridine ring is the critical activating step. The resulting N-oxide intermediate is a versatile precursor for various chemical transformations. We present two widely-used and effective protocols for this transformation.

Causality Behind N-Oxidation

The introduction of the N-oxide functionality electronically alters the pyridine ring. It increases the electron density at the C2 and C6 positions, making them more susceptible to electrophilic attack, while simultaneously activating these positions for rearrangement reactions like the Polonovski, which proceeds via nucleophilic attack on an activated intermediate.

Protocol 1: N-Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is a general and highly reliable procedure for the N-oxidation of pyridine derivatives.

Materials:

  • 5-Bromo-7-azaindole

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-7-azaindole (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0°C using an ice-water bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq.) in DCM.

  • Slowly add the m-CPBA solution dropwise to the stirred 5-bromo-7-azaindole solution over 30-60 minutes, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by washing the mixture with a saturated aqueous solution of NaHCO₃ to neutralize excess m-CPBA and the meta-chlorobenzoic acid byproduct.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 5-bromo-7-azaindole N-oxide.

  • The product can be purified by silica gel column chromatography if necessary.

Protocol 2: N-Oxidation with Hydrogen Peroxide (H₂O₂)

This protocol offers a high-yield alternative using a less hazardous oxidizing agent than m-CPBA.[4]

Materials:

  • 5-Bromo-7-azaindole

  • Hydrogen Peroxide (30-50% aqueous solution)

  • Tetrahydrofuran (THF) or Acetic Acid

  • n-Hexane

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 5-bromo-7-azaindole (1.0 eq., e.g., 0.10 mol) in THF (approx. 10 mL per gram of starting material).[4]

  • Cool the solution to 5-10°C in an ice bath.[4]

  • While stirring vigorously, slowly add the hydrogen peroxide solution (1.2 eq.) dropwise. An exotherm may be observed; maintain the temperature below 15°C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours.[4]

  • Monitor the reaction by TLC. Upon completion, reduce the volume of the reaction mixture by approximately 75% via rotary evaporation.

  • Add n-hexane to the concentrated solution to precipitate the product.

  • Collect the resulting solid by filtration, wash the filter cake with fresh n-hexane, and dry under vacuum to obtain 5-bromo-7-azaindole N-oxide, typically as a pale solid.

Data Presentation: Comparison of N-Oxidation Methods
ParameterMethod 1: m-CPBAMethod 2: Hydrogen Peroxide
Oxidizing Agent meta-Chloroperoxybenzoic acidHydrogen Peroxide (30-50%)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Molar Ratio (Substrate:Oxidant) 1 : 1.21 : 1.2
Temperature 0°C to Room Temperature5°C to Room Temperature
Reaction Time 2-4 hours3-5 hours[4]
Workup Aqueous NaHCO₃ wash, extractionPrecipitation with n-hexane
Reported Yield (on 7-azaindole) Widely applicable~93%[4]

Part II: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

This transformation is achieved via the Polonovski-Potier reaction, a powerful method for the functionalization of tertiary amine N-oxides.[5]

Mechanistic Insight: The Polonovski-Potier Reaction

The reaction was first reported by Max and Michel Polonovski and later modified by Pierre Potier.[5][6] The key steps are:

  • Activation: The N-oxide oxygen atom attacks the highly electrophilic carbonyl carbon of trifluoroacetic anhydride (TFAA), forming a trifluoroacetylated adduct.

  • Elimination: A proton is abstracted from the C-6 position by the trifluoroacetate anion, leading to the elimination of trifluoroacetic acid (TFA). This E2-type elimination forms a reactive iminium ion intermediate.[6]

  • Hydrolysis: During aqueous workup, water acts as a nucleophile and attacks the iminium ion. Subsequent loss of a proton yields the final 6-hydroxy product.

Polonovski_Potier N_Oxide 5-Bromo-7-azaindole N-oxide Adduct O-Trifluoroacetyl Adduct N_Oxide->Adduct Activation TFAA TFAA (CF₃CO)₂O TFAA->Adduct Iminium Iminium Ion Intermediate Adduct->Iminium Elimination (-TFA) Product 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol Iminium->Product Hydrolysis Hydrolysis H₂O (Workup) Hydrolysis->Product

Caption: Mechanism of the Polonovski-Potier reaction.

Protocol 3: Polonovski-Potier Rearrangement and Hydrolysis

Materials:

  • 5-Bromo-7-azaindole N-oxide (from Part I)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

Step-by-Step Protocol:

  • Dissolve the 5-bromo-7-azaindole N-oxide (1.0 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice-water bath.

  • Slowly add trifluoroacetic anhydride (1.5-2.0 eq.) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the formation of the iminium intermediate by TLC (note: the intermediate may be unstable on silica).

  • Upon completion, cool the reaction mixture back to 0°C.

  • Slowly and carefully quench the reaction by adding water. This step hydrolyzes the iminium intermediate to the desired alcohol.

  • Basify the mixture by the cautious addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is ~8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography to isolate the final product, 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol.

Safety Precautions

  • m-CPBA: A potentially explosive solid, especially upon impact or heating. It is an oxidizing agent and an irritant. Handle with care in a well-ventilated fume hood, avoiding contact with metals.

  • Hydrogen Peroxide (30-50%): A strong oxidizing agent. It can cause severe skin and eye burns. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Trifluoroacetic Anhydride (TFAA): Highly corrosive and moisture-sensitive. Reacts violently with water. It is a severe irritant to the eyes, skin, and respiratory system. All manipulations should be performed in a fume hood using dry glassware and an inert atmosphere.

Conclusion

This application note details a reliable and efficient two-step synthesis for 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol from 5-bromo-7-azaindole. The procedure leverages a strategic N-oxidation followed by a Polonovski-Potier rearrangement, providing a clear pathway for accessing this valuable intermediate for drug discovery and development programs. The protocols provided are based on well-established chemical principles and can be readily implemented in a standard organic synthesis laboratory.

References

  • Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • ResearchGate. (n.d.). I2‐catalyzed functionalization of N‐oxide 7‐azaindole. Retrieved from [Link]

  • MDPI. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7‐azaindazole N‐oxide derivatives. Retrieved from [Link]

  • ACS Publications. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Patsnap. (2015). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Polonovski Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Polonovski-Potier Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN108997340B - Synthetic method of 5-bromo-7-azaindole.
  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • Organic Chemistry Reaction. (2026). Polonovski Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Polonovski-Potier reaction. Retrieved from [Link]

Sources

Application

Application Note: Oxidation Protocols for 5-Bromo-1H-pyrrolo[2,3-b]pyridine – N-Oxide Formation and Scaffold Activation

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol self-validation, and downstream functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol self-validation, and downstream functionalization.

Strategic Context in Drug Discovery

5-Bromo-1H-pyrrolo[2,3-b]pyridine (commonly known as 5-bromo-7-azaindole) is a privileged pharmacophore and a critical bioisostere for indoles in the development of targeted therapeutics, including AAK1 and HPK1 kinase inhibitors[1],[2]. However, direct functionalization of the 7-azaindole core at the C6 or C4 positions is synthetically challenging due to the electron-deficient nature of the fused pyridine ring[3].

To overcome this electronic deactivation, the most robust synthetic strategy involves the selective oxidation of the pyridine nitrogen (N7) to form an N-oxide[4]. This activating step is a prerequisite for downstream deoxidative functionalizations, such as chlorination via POCl₃ or cyanation via Reissert-Henze-type reactions.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected, rather than simply following a recipe.

  • Chemoselectivity (N7 vs. N1): The 7-azaindole system contains two nitrogen atoms. The pyrrole nitrogen (N1) contributes its lone pair to the 10π aromatic system, rendering it non-nucleophilic. In contrast, the pyridine nitrogen (N7) possesses an orthogonal

    
     hybridized lone pair, making it highly susceptible to electrophilic attack by peroxy acids[3].
    
  • Reagent Selection (mCPBA): meta-Chloroperoxybenzoic acid (mCPBA) is preferred over aqueous

    
    /transition metal catalysts because it operates efficiently under mild, anhydrous conditions. This minimizes the hydrolytic degradation of the starting material and prevents unwanted ring-opening side reactions[5].
    
  • Workup Causality: A critical challenge in mCPBA oxidations is the removal of the stoichiometric byproduct, meta-chlorobenzoic acid (m-CBA). By utilizing Ethyl Acetate (EtOAc) as the primary reaction solvent, m-CBA can be efficiently partitioned into the aqueous phase via sequential washing with mildly basic saturated aqueous

    
    [5].
    

Experimental Methodologies

Protocol A: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

Self-Validating System: This protocol incorporates in-process controls (IPC) and safety checkpoints to ensure trustworthiness and reproducibility.

Materials Required:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Starting Material)

  • mCPBA (70-77% active purity)

  • Ethyl Acetate (EtOAc, ACS grade)

  • Saturated aqueous

    
     and 
    
    
    
    (Sodium thiosulfate)
  • Starch-iodide indicator paper

Step-by-Step Procedure:

  • Preparation: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (10.0 g, 50.7 mmol) and dissolve completely in EtOAc (200 mL)[5].

  • Controlled Oxidation: Cool the solution to 0 °C using an ice-water bath. Slowly add mCPBA (21.90 g, ~1.5 equivalents based on 70% purity) in small portions over 15 minutes.

    • Causality: Portion-wise addition at 0 °C controls the exothermic peroxy-transfer, preventing thermal degradation and over-oxidation[5].

  • Reaction Execution: Remove the ice bath and allow the reaction mixture to warm to 25 °C. Stir continuously at 25 °C for 3 to 4 hours[5].

  • In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (

    
    ) will be consumed, yielding a highly polar, baseline-retained spot (
    
    
    
    ). Confirm via LC-MS (Target
    
    
    peak at m/z 213.0 / 215.0 indicating the bromine isotope pattern).
  • Peroxide Quenching: Dilute the reaction mixture with additional EtOAc (100 mL). Add saturated aqueous

    
     (50 mL) and stir vigorously for 15 minutes.
    
    • Causality: Thiosulfate reduces any unreacted mCPBA. Validation: Spot the organic layer on starch-iodide paper; a lack of blue/black color confirms the safe neutralization of peroxides.

  • Neutralization & Extraction: Wash the organic layer with saturated aqueous

    
     (3 × 100 mL) to deprotonate and extract the m-CBA byproduct into the aqueous phase. Follow with a single brine wash (100 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to afford the pure 5-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide as an off-white solid.
    
Protocol B: Alternative C2/C3 Oxidation (Azaisatin Formation)

While N-oxidation is paramount for C6-functionalization, complete oxidation of the pyrrole ring yields 5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione (7-azaisatin). This is achieved by treating the starting material with Chromium(VI) oxide (


) in acetic acid or NBS in DMSO. This specific scaffold is critical for developing non-peptide antagonists and unique kinase inhibitors[6].

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the N-oxidation of 5-bromo-7-azaindole, demonstrating the superiority of the EtOAc/mCPBA system over alternative conditions.

SolventOxidant (Equiv.)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (LC-MS)
DCMmCPBA (1.1)0 to 25685%78%>95%
EtOAc mCPBA (1.5) 0 to 25 3 >99% 92% >98%
THF

/ Urea (2.0)
601240%35%<80%
MeOH

/ MeReO3
252460%50%~85%

Table 1: Reaction optimization data highlighting the efficiency of mCPBA in EtOAc for 7-azaindole N-oxidation.

Workflow Visualization

G SM 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Starting Material) mCPBA mCPBA (1.5 eq) EtOAc, 0 °C to 25 °C SM->mCPBA N7-Oxidation CrO3 CrO3 / AcOH Oxidation SM->CrO3 C2/C3-Oxidation NOxide 5-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (Key N-Oxide Intermediate) mCPBA->NOxide POCl3 POCl3 / Reflux Deoxidative Chlorination NOxide->POCl3 C6-Activation Isatin 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione (7-Azaisatin) CrO3->Isatin C6Cl 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (Cross-Coupling Handle) POCl3->C6Cl

Fig 1. Divergent oxidation pathways of 5-bromo-1H-pyrrolo[2,3-b]pyridine for scaffold activation.

References

  • New Drug Approvals - Preparation Example 1: Synthesis of the compound shown in formula (I).5[5]

  • Science of Synthesis - 10.22 Azaindoles and Their Derivatives - Synthesis by Ring-Closure Reactions. Thieme Connect. 6[6]

  • Science of Synthesis - Product Class 22: Azaindoles and Their Derivatives. Thieme Connect. 3[3]

  • LMU Munich - New Strategies for the Functionalization of N-Heterocycles using Li-, Mg- and Zn-Organometallics.4[4]

  • Sigma-Aldrich - 5-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide Product Page.

  • Google Patents - WO2019238067A1 - Pyrrolo [2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as hpk1 inhibitor and the use thereof. 1[1]

  • National Institutes of Health (PMC) - Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. 2[2]

Sources

Method

Application Notes and Protocols for Determining the DMSO Solubility of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Introduction: Navigating the Solubility Landscape of a Key Heterocycle DMSO is the universal solvent in early-stage drug discovery for its remarkable ability to dissolve a wide range of polar and nonpolar compounds.[4][5...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Solubility Landscape of a Key Heterocycle

DMSO is the universal solvent in early-stage drug discovery for its remarkable ability to dissolve a wide range of polar and nonpolar compounds.[4][5] However, assuming high solubility without experimental verification can lead to significant artifacts, including compound precipitation in aqueous assay buffers, which in turn generates misleading structure-activity relationship (SAR) data.[3][6] This guide provides a comprehensive overview of the principles and methodologies for accurately determining the DMSO solubility of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol and related compounds, ensuring data integrity and accelerating drug development timelines.

The Science of Solubility: A Mechanistic Overview

The dissolution of a crystalline solid, such as 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, in a solvent like DMSO is governed by a delicate interplay of intermolecular forces. For dissolution to occur, the energy required to break the crystal lattice forces of the solute and disrupt the solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions.

Key Molecular Interactions:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol: This molecule possesses both hydrogen bond donors (the pyrrole N-H and the hydroxyl O-H) and acceptors (the pyridine nitrogen and the hydroxyl oxygen), as well as a polarizable aromatic system and a halogen atom. These features contribute to strong crystal lattice interactions.

  • DMSO ((CH₃)₂SO): As a polar aprotic solvent, DMSO has a strong dipole moment with the oxygen atom being a potent hydrogen bond acceptor.[5] It can effectively solvate cations and polar molecules.

The solubility of the target compound in DMSO will be dictated by how effectively the strong hydrogen bonding and dipolar interactions with DMSO can overcome the compound's own intermolecular forces within its crystal structure. The presence of the hydroxyl group in the "-6-ol" analog, compared to its parent compound, introduces an additional hydrogen bonding site, which could potentially influence its solubility profile.

Quantitative Solubility Data

While specific experimental data for 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is not available, the solubility of the closely related and commercially available 5-bromo-7-azaindole (5-bromo-1H-pyrrolo[2,3-b]pyridine) provides a valuable benchmark.

CompoundSolventReported SolubilityConditionsSource
5-bromo-7-azaindole DMSO100 mg/mL (507.54 mM)Requires sonication. Hygroscopic nature of DMSO can affect solubility; use of newly opened solvent is recommended.MedchemExpress[7]

This high solubility for the parent compound suggests that the hydroxylated analog is also likely to exhibit good solubility in DMSO. However, experimental verification is crucial.

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in a drug discovery context: kinetic and thermodynamic.[8][9][10] For initial screening and stock solution preparation, kinetic solubility is often sufficient.

Protocol 1: Kinetic Solubility Assessment by Visual Inspection (High-Throughput)

This method is rapid and suitable for a large number of compounds to quickly categorize them into solubility bins.

Objective: To determine an approximate kinetic solubility range for the preparation of stock solutions.

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (solid)

  • Anhydrous, high-purity DMSO[4]

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Pipettes

Procedure:

  • Preparation of a High-Concentration Slurry: Weigh a precise amount of the compound (e.g., 2 mg) into a microcentrifuge tube.

  • Solvent Addition: Add a volume of DMSO to achieve a high theoretical concentration (e.g., 100 mM).

  • Dissolution: Vortex the tube vigorously for 2 minutes. If undissolved solid remains, sonicate the sample for 10-15 minutes.[6] Gentle warming (e.g., to 37°C) can also be employed, but with caution, as it may degrade the compound.[6]

  • Equilibration: Allow the sample to equilibrate at room temperature for at least one hour.

  • Visual Inspection: Carefully inspect the tube against a light source for any visible solid particles or turbidity.

  • Serial Dilution (if necessary): If the initial sample is not fully dissolved, perform serial dilutions with DMSO to identify the concentration at which the compound fully dissolves.

Interpretation: The highest concentration that results in a clear, particle-free solution is reported as the kinetic solubility.

Protocol 2: Thermodynamic Solubility Determination by HPLC-UV

This method provides a more accurate, quantitative measure of solubility at equilibrium and is considered the gold standard.

Objective: To determine the equilibrium solubility of the compound in DMSO.

Materials:

  • All materials from Protocol 1

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a slurry of the compound in DMSO at a concentration known to be above its solubility limit (based on kinetic assessment or a high starting concentration).

  • Equilibration: Agitate the slurry at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Sample Clarification: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

  • Filtration: Carefully remove the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Dilution: Accurately dilute the clear filtrate with DMSO to a concentration within the linear range of the HPLC-UV calibration curve.

  • HPLC Analysis: Analyze the diluted sample by HPLC-UV. Quantify the concentration against a standard curve prepared from a known concentration stock solution of the compound.

Data Analysis: The calculated concentration, after accounting for the dilution factor, represents the thermodynamic solubility.

Logical Workflows and Diagrams

A systematic approach to solubility assessment is critical for efficiency and accuracy in a research setting.

G cluster_0 Initial Assessment cluster_1 Stock Solution Preparation cluster_2 Troubleshooting & Advanced Analysis A Receive Compound (5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol) B Protocol 1: Kinetic Solubility (Visual Inspection) A->B C Is solubility > desired stock concentration? B->C D Prepare Stock Solution (e.g., 10-50 mM in DMSO) C->D Yes F Solubility Issue Identified C->F No E Store at -20°C or -80°C (Aliquot to avoid freeze-thaw) D->E I Proceed to Biological Assays E->I G Protocol 2: Thermodynamic Solubility (HPLC-UV Quantification) F->G H Consider co-solvents or formulation strategies G->H

Caption: Workflow for solubility assessment and stock solution preparation.

Best Practices and Expert Insights

  • Solvent Quality: Always use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can significantly alter the solubility of compounds.[6][7]

  • Avoid Freeze-Thaw Cycles: Prepare aliquots of your stock solutions to avoid repeated freezing and thawing, which can lead to compound degradation and precipitation.[6]

  • Sonication is Key: For heterocyclic compounds with strong crystal lattice energy, sonication is often necessary to facilitate dissolution.[6][7]

  • DMSO in Assays: Remember that high concentrations of DMSO can be toxic to cells.[6] Always maintain a final DMSO concentration in your assays below 0.5% and include a vehicle control.[6]

  • Kinetic vs. Thermodynamic: For routine screening, kinetic solubility is generally sufficient.[9][10] However, for lead optimization and pre-formulation studies, thermodynamic solubility provides more definitive data.[8][9]

By adhering to these protocols and best practices, researchers can ensure the generation of high-quality, reliable data, thereby making more informed decisions in the complex process of drug discovery.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (2019, September). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Molinstincts. (n.d.). 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. Retrieved from [Link]

  • Chemsrc. (2025, September 12). CAS#:183208-34-6 | 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the C-6 Functionalization of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the 7-Azaindole Scaffold and C-6 Functionalization The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole,...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold and C-6 Functionalization

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces a key hydrogen bond acceptor site, enhancing interactions with biological targets. This unique combination has led to the development of numerous potent and selective inhibitors of various protein kinases, which are crucial targets in oncology, immunology, and neurodegenerative diseases.

The specific derivative, 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, offers a versatile platform for the synthesis of diverse compound libraries. The bromine atom at the C-5 position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents. Simultaneously, the hydroxyl group at the C-6 position provides a critical point for functionalization through ether and ester linkages. This allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, and can also provide an additional vector for probing interactions with the target protein.

This guide provides detailed application notes and protocols for the effective functionalization of the C-6 hydroxyl group of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, focusing on two robust and widely applicable methodologies: O-alkylation via the Williamson ether synthesis and O-esterification through acylation.

Core Functionalization Strategies at the C-6 Position

The nucleophilic character of the C-6 hydroxyl group allows for a range of functionalization reactions. The choice of strategy depends on the desired functionality and the overall synthetic route. Here, we detail two of the most common and reliable approaches.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of ethers from an alkoxide and an alkyl halide.[1][2][3][4][5] In the context of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, this reaction involves the deprotonation of the C-6 hydroxyl group to form a more nucleophilic phenoxide-like species, which then undergoes a nucleophilic substitution reaction (SN2) with a suitable alkylating agent.

Causality Behind Experimental Choices:

  • Base Selection: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). Sodium hydride offers the advantage of an irreversible deprotonation, driving the reaction forward. Carbonates are milder and can be advantageous when dealing with base-sensitive functional groups on the alkylating agent.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically employed to dissolve the reactants and facilitate the SN2 reaction.

  • Alkylating Agent: Primary alkyl halides (e.g., iodides, bromides, or chlorides) are the preferred electrophiles to minimize competing elimination reactions.

Experimental Protocol: Synthesis of 6-Alkoxy-5-bromo-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes. The formation of the sodium salt may be observed as a precipitate.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-alkoxy-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Data Presentation: Representative O-Alkylation Reactions

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideNaHDMFrt1285-95
2Benzyl BromideK₂CO₃DMF601875-85
3Ethyl BromideCs₂CO₃AcetonitrileReflux2470-80

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol in anhydrous DMF B Add Base (e.g., NaH) at 0 °C A->B Inert atmosphere C Stir at rt for 30 min B->C D Add Alkyl Halide at 0 °C C->D E Stir at rt for 12-24 h D->E Monitor by TLC F Quench with aq. NH₄Cl E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Purify by Chromatography H->I J 6-Alkoxy-5-bromo-1H-pyrrolo[2,3-b]pyridine I->J Pure Product

Caption: Workflow for the O-alkylation of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol.

O-Esterification via Acylation

The formation of an ester linkage at the C-6 position can be readily achieved through acylation of the hydroxyl group. This transformation is typically performed using an acid chloride or an acid anhydride in the presence of a base.

Causality Behind Experimental Choices:

  • Acylating Agent: Acid chlorides and anhydrides are highly reactive and provide efficient acylation. The choice depends on the availability and stability of the reagent.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction. This prevents side reactions and drives the equilibrium towards the product.

  • Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable for this reaction.

Experimental Protocol: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl Acetate

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

  • Acetyl chloride or Acetic anhydride

  • Triethylamine or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add acetyl chloride (1.2 eq) dropwise under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate.

Data Presentation: Representative O-Esterification Reactions

EntryAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Acetyl ChlorideTriethylamineDCM0 to rt290-98
2Benzoyl ChloridePyridineDCM0 to rt485-95
3Acetic AnhydridePyridine-rt390-97

Experimental Workflow: O-Esterification

O_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol and Base in anhydrous DCM B Add Acylating Agent at 0 °C A->B Inert atmosphere C Stir at rt for 2-4 h B->C Monitor by TLC D Dilute and Wash with aq. NaHCO₃ C->D E Wash with Water and Brine D->E F Dry, Concentrate E->F G Purify by Chromatography F->G H 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl Ester G->H Pure Product

Caption: Workflow for the O-esterification of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol.

Advanced C-6 Functionalization: The Mitsunobu Reaction

For more delicate substrates or when direct alkylation or acylation is problematic, the Mitsunobu reaction offers a powerful alternative for forming C-O bonds with inversion of configuration at a chiral alcohol.[6][7][8][9] While the C-6 hydroxyl of our substrate is not chiral, the mild reaction conditions of the Mitsunobu reaction make it an attractive method for introducing a wide range of alkoxy groups.

Reaction Principle:

The Mitsunobu reaction involves the in-situ activation of the hydroxyl group by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The resulting alkoxyphosphonium salt is then displaced by a nucleophile, in this case, an alcohol, to form the ether.

Experimental Protocol: Mitsunobu Etherification of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

  • Alcohol (e.g., ethanol, isopropanol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to separate the product from triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct.

Conclusion and Future Perspectives

The C-6 hydroxyl group of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is a key functional handle for the synthesis of diverse libraries of 7-azaindole derivatives. The Williamson ether synthesis and standard acylation procedures provide robust and high-yielding methods for introducing a wide range of ether and ester functionalities. For more sensitive substrates, the Mitsunobu reaction offers a mild and efficient alternative. The protocols detailed in this guide are designed to be readily adaptable and serve as a solid foundation for researchers in drug discovery and medicinal chemistry to explore the vast chemical space around this versatile scaffold. Further exploration of C-6 functionalization could involve the use of other electrophiles, such as sulfonyl chlorides to form sulfonates, or isocyanates to form carbamates, further expanding the accessible chemical diversity.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37 (251), 350-356. [Link]

  • "Williamson Ether Synthesis". Chemistry LibreTexts. [Link]

  • "Williamson Ether Synthesis". Chemistry Steps. [Link]

  • "Williamson ether synthesis". Wikipedia. [Link]

  • "Williamson Synthesis". Organic Chemistry Portal. [Link]

  • "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors". RSC Advances. [Link]

  • "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review". Molecules. [Link]

  • "Mitsunobu Reaction". Organic Chemistry Portal. [Link]

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Method

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

An Application Guide to the O-Alkylation of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged structure in medicinal chemistry, recognized for its role as a biois...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the O-Alkylation of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of indole and purine systems.[1] This scaffold is a cornerstone in the development of numerous therapeutic agents, particularly kinase inhibitors for oncology.[2][3][4][5] The specific derivative, 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (also known as 5-bromo-6-hydroxy-7-azaindole), serves as a critical intermediate. The hydroxyl group at the 6-position is a key handle for synthetic modification, and its O-alkylation is a fundamental strategy to introduce a diverse range of side chains, modulating the compound's steric and electronic properties to optimize biological activity, selectivity, and pharmacokinetic profiles.[6][7]

This guide provides an in-depth analysis of the primary methodologies for the O-alkylation of this important heterocyclic phenol, explaining the mechanistic rationale behind protocol choices and offering detailed, actionable experimental procedures for researchers in drug discovery and development.

Part 1: Mechanistic Foundations of O-Alkylation

The conversion of the phenolic hydroxyl group of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol into an ether linkage (O-alkylation) is predominantly achieved through nucleophilic substitution reactions. The choice of method depends on the nature of the alkylating agent, desired reaction conditions, and scalability.

The Williamson Ether Synthesis: The Classic Approach

The Williamson ether synthesis remains the most direct and widely used method for forming ether bonds.[8] The reaction proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism.[9][10][11]

The Mechanism Involves Two Key Steps:

  • Deprotonation: The weakly acidic phenolic proton is removed by a suitable base to generate a potent nucleophile, the corresponding phenoxide anion.

  • Nucleophilic Attack: The generated phenoxide attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group in a concerted step to form the ether.[11]

The efficiency and outcome of this reaction are governed by several factors:

  • Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) ensure irreversible and complete deprotonation, driving the reaction forward.[10] Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and offer milder conditions, which can be advantageous for sensitive substrates.[10]

  • Alkylating Agent: The reaction is most efficient with primary alkyl halides (R-I > R-Br > R-Cl).[12] Secondary and, particularly, tertiary alkyl halides are prone to undergo a competing elimination (E2) reaction, leading to the formation of alkenes as major byproducts.[8][10][11]

  • Solvent Choice: Dipolar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal.[10][12] These solvents effectively solvate the counter-ion of the base (e.g., Na⁺) but poorly solvate the phenoxide nucleophile, leaving it "naked" and highly reactive.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Substrate Pyrrole-OH Phenoxide Pyrrole-O⁻ Na⁺ Substrate->Phenoxide Base Base (e.g., NaH) H_Base H-Base Base->H_Base Phenoxide_2 Pyrrole-O⁻ Na⁺ Alkyl_Halide R-X Halide_Salt Na⁺ X⁻ Alkyl_Halide->Halide_Salt Displacement Product Pyrrole-O-R Phenoxide_2->Product SN2 Attack

Caption: Mechanism of the Williamson Ether Synthesis.

The Mitsunobu Reaction: An Alternative for Alcohols

The Mitsunobu reaction offers a powerful alternative for forming C-O bonds, particularly when the alkylating partner is an alcohol.[13] This reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it highly valuable in stereoselective synthesis.[14]

The Mechanism is a Multi-Step Process:

  • Activation: Triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DEAD or DIAD), forming a highly reactive betaine intermediate.[15]

  • Alcohol Adduct Formation: The alkyl alcohol attacks the activated phosphonium salt, forming an alkoxyphosphonium salt, which is a superb leaving group.

  • Nucleophilic Displacement: The phenoxide of the 7-azaindole, acting as the nucleophile, attacks the alkoxyphosphonium salt in an S_N_2 fashion to yield the desired ether.

A key challenge in the Mitsunobu reaction is the purification, as it generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate byproduct, which can be difficult to separate from the desired product.[15][16]

Mitsunobu_Reaction DIAD DIAD Betaine Betaine DIAD->Betaine R_OH R-OH Alkoxyphosphonium [R-O-PPh₃]⁺ R_OH->Alkoxyphosphonium Pyr_OH Pyrrole-OH Phenoxide Pyrrole-O⁻ Pyr_OH->Phenoxide acts as nucleophile TPPO O=PPh₃ Alkoxyphosphonium->TPPO Product Product Alkoxyphosphonium->Product SN2 Attack Phenoxide->Product Hydrazine DIAD-H₂ Betaine->Alkoxyphosphonium Betaine->Hydrazine

Caption: Simplified Mechanism of the Mitsunobu Reaction.

Phase-Transfer Catalysis (PTC): A Greener, Efficient Method

Phase-Transfer Catalysis (PTC) provides a robust and often more sustainable alternative to classical Williamson synthesis.[17] This method is particularly effective for reactions involving a solid or aqueous inorganic base and an organic substrate.

The Principle of Operation:

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the phenoxide anion from the solid/aqueous phase into the organic phase containing the alkyl halide.[18] The lipophilic cation of the catalyst pairs with the phenoxide, rendering it soluble in the organic solvent where the reaction can proceed smoothly. This approach often leads to faster reaction times, milder conditions, and simplified workups while avoiding the need for expensive, anhydrous aprotic solvents.[17][18] Importantly, by minimizing hydrogen-bonding species in the organic phase, PTC can enhance selectivity for O-alkylation over undesired C-alkylation.[19]

Phase_Transfer_Catalysis cluster_phases Biphasic System cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous/Solid Phase Alkyl_Halide R-X Product Product: Pyrrole-O-R Alkyl_Halide->Product Catalyst_Return [Q⁺ X⁻] Product->Catalyst_Return Release Ion_Pair [Q⁺ Pyrrole-O⁻] Ion_Pair->Product Reaction Catalyst_Start Catalyst: Q⁺ X⁻ Catalyst_Return->Catalyst_Start Catalyst Cycle Base Base (e.g., K₂CO₃) Phenoxide Pyrrole-O⁻ K⁺ Base->Phenoxide Phenol Pyrrole-OH Phenoxide->Ion_Pair Ion Exchange Catalyst_Start->Ion_Pair

Caption: Principle of Phase-Transfer Catalysis (PTC).

Part 2: Experimental Protocols & Application Notes

The following protocols provide detailed, step-by-step procedures for the O-alkylation of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol using the discussed methodologies.

Workflow Overview

Experimental_Workflow Start Starting Material (5-bromo-1H-pyrrolo [2,3-b]pyridin-6-ol) Reaction Alkylation Reaction (Select Protocol 1, 2, or 3) Start->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup (Quench, Extract) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: General Experimental Workflow for O-Alkylation.

Protocol 1: Classical Williamson Ether Synthesis

This protocol is ideal for reliable, small-to-medium scale synthesis using primary alkyl halides. The use of sodium hydride necessitates anhydrous conditions.

Materials & Reagents:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., Benzyl bromide, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) and stir until the solid is fully dissolved. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution. Stir the mixture at 0 °C for 30-60 minutes. The formation of the sodium phenoxide may be observed as a slight color change or thickening of the mixture.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl. Safety Note: Quenching excess NaH is highly exothermic.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure O-alkylated product.

Protocol 2: Mitsunobu Reaction

This protocol is best suited for converting an alcohol into the alkylating agent, especially when stereochemical inversion is desired at a chiral center.

Materials & Reagents:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (1.2 eq)

  • Primary or secondary alcohol (R-OH, 1.0 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Silica gel for chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M) and stir to dissolve all solids. Cool the solution to 0 °C in an ice bath.

  • Reaction Initiation: Add DIAD or DEAD (1.5 eq) dropwise over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation. A color change from yellow/orange to colorless is often observed.

  • Reaction: After the addition, remove the ice bath and stir the reaction at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The formation of a white precipitate (triphenylphosphine oxide) is a visual indicator of reaction progress.[16]

  • Workup & Concentration: Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purification: The purification of Mitsunobu reactions can be challenging.

    • Method A (Direct Chromatography): Directly load the crude residue onto a silica gel column for purification. The byproducts (TPPO and hydrazine) can sometimes co-elute with the product.

    • Method B (Precipitation): Dissolve the crude residue in a minimal amount of DCM and add a non-polar solvent like hexane or diethyl ether to precipitate out the triphenylphosphine oxide. Filter the solid and concentrate the filtrate before chromatographic purification.

  • Final Purification: Purify via silica gel column chromatography to isolate the O-alkylated product.

Protocol 3: O-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is a robust, scalable, and often greener option that does not require strictly anhydrous conditions.

Materials & Reagents:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

  • Alkyl halide (1.5 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (3.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene or Acetonitrile

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a round-bottom flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 eq), potassium carbonate (3.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Addition of Reagents: Add the solvent (e.g., Toluene, 0.2 M) followed by the alkyl halide (1.5 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring. Causality Note: Vigorous stirring is essential to ensure efficient mixing and transfer between the solid and liquid phases.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic solids (K₂CO₃ and KBr). Wash the solids with a small amount of ethyl acetate.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Extraction (if necessary): If the crude product contains water-soluble impurities, dissolve it in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and re-concentrate.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure O-alkylated 7-azaindole.

Part 3: Method Comparison and Data Summary

FeatureWilliamson Ether SynthesisMitsunobu ReactionPhase-Transfer Catalysis (PTC)
Alkylating Agent Primary Alkyl Halide/SulfonatePrimary or Secondary AlcoholPrimary Alkyl Halide
Key Reagents Strong Base (e.g., NaH)PPh₃, DIAD/DEADQuaternary Ammonium Salt (e.g., TBAB)
Solvent Anhydrous Aprotic (DMF, THF)Anhydrous Aprotic (THF, DCM)Biphasic (Toluene, MeCN)
Temperature 0 °C to RT (or heated)0 °C to RTElevated (e.g., 60-80 °C)
Pros - Well-established, reliable- High yields for simple substrates- Uses alcohols directly- Inversion of stereochemistry- No need for anhydrous conditions- Milder bases- Scalable & often "greener"
Cons - Requires strict anhydrous conditions- Strong, hazardous bases- Risk of E2 elimination- Stoichiometric byproducts- Difficult purification- Atom uneconomical- Requires heating- Catalyst may need removal

References

  • De Zani, D., & Colombo, M. (2012). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. Vapourtec. [Link]

  • ResearchGate. (2026). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. ResearchGate. [Link]

  • Halpern, M. PTC Selective O-Alkylation. PTC Organics, Inc. [Link]

  • Landini, D., et al. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. [Link]

  • Trávníček, Z., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • RSC Medicinal Chemistry. (2021). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. [Link]

  • Wikipedia. (2020). Williamson ether synthesis. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • ACS Publications. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • PubMed. (2017). 7-Azaindole Analogues as Bioactive Agents and Recent Results. [Link]

  • ResearchGate. (2023). Drugs and materials based on 7-aza indole cores. [Link]

  • ACS Publications. (2004). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[8][18]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • DTIC. THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. [Link]

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  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

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Application

Application Note: Storage, Stability, and Handling of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

[1][2] Executive Summary 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS: 1190316-82-5) is a critical heterocyclic intermediate used primarily in the synthesis of type I and type II kinase inhibitors (e.g., targeting BRAF, JA...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS: 1190316-82-5) is a critical heterocyclic intermediate used primarily in the synthesis of type I and type II kinase inhibitors (e.g., targeting BRAF, JAK, and FGFR).[1][2] Its structural integrity is governed by a dynamic tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.[2]

This guide provides an evidence-based framework for the storage, solubilization, and quality control of this compound. Failure to adhere to these protocols can result in oxidative degradation, photolytic debromination, and the formation of irreversible aggregates, compromising downstream catalytic cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

Chemical Identity & Tautomeric Behavior

Understanding the physical chemistry of this molecule is the prerequisite for proper handling. Unlike standard 7-azaindoles, the oxygenation at the C6 position introduces a strong hydrogen-bonding motif.[1][2]

PropertySpecification
IUPAC Name 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol
Preferred Tautomer 5-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
CAS Number 1190316-82-5
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Appearance Off-white to pale yellow/orange solid
Solubility DMSO (High), DMF (High), Water (Low), Ethanol (Moderate/Heat)
Tautomeric Equilibrium

In the solid state and polar aprotic solvents (DMSO), the compound predominantly exists as the pyridone (keto) tautomer.[1] This form is stabilized by intermolecular hydrogen bonding, often forming dimers that result in a high melting point (>250°C) and reduced solubility in non-polar solvents.[1]

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (6-hydroxy-7-azaindole) Less Stable in Solid State Keto Keto Form (6-pyridone) Dominant Species (Dimerizes) Enol->Keto  Spontaneous  

Figure 1: The keto-enol tautomerism dictates the compound's physical properties.[1] The keto form (right) drives the formation of stable, high-melting dimers.[1]

Storage & Stability Protocols

Critical Degradation Pathways[1][2]
  • Photolytic Debromination: The C-Br bond is susceptible to homolytic cleavage under UV/VIS light, leading to the formation of radical species and subsequent polymerization or hydro-debromination.[1][2]

  • Oxidation: While the electron-deficient pyridine ring stabilizes the system, the electron-rich pyrrole ring is prone to oxidation over extended periods, especially in solution.[1][2]

  • Hygroscopicity: The amide-like lactam moiety in the pyridone form can absorb atmospheric moisture, complicating accurate mass weighing.[1][2]

Storage Conditions Matrix
DurationTemperatureContainer TypeAtmosphere
Long-Term (>1 Month) -20°C ± 5°CAmber Glass Vial (Teflon-lined cap)Argon or Nitrogen (Desiccated)
Short-Term (<1 Month) 2°C to 8°CAmber Glass VialTightly Sealed
Stock Solution (DMSO) -80°CPolypropylene/Glass CryovialArgon Overlay
Handling Workflow

To maximize shelf-life, implement the "Cold-Chain Aliquot" method:

StorageWorkflow Receipt 1. Receipt of Solid QC 2. Initial QC (LC-MS/NMR) Receipt->QC Dry 3. Desiccation (Vacuum, 2h) QC->Dry Aliquot 4. Aliquot under Inert Gas (Avoid repeated freeze-thaw) Dry->Aliquot Freeze 5. Store at -20°C (Solid) or -80°C (DMSO Stock) Aliquot->Freeze

Figure 2: The "Cold-Chain Aliquot" workflow prevents moisture introduction and minimizes freeze-thaw cycles, which are detrimental to compound stability.[1][2]

Solubilization & Stock Preparation[2]

Solvent Selection
  • Recommended: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Avoid: Water, Diethyl ether, Hexanes (insoluble).[1] Alcohols (Methanol/Ethanol) may require gentle heating and sonication.

Preparation Protocol (10 mM Stock)
  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation on the hygroscopic solid.

  • Weigh: Weigh the solid rapidly into a tared amber vial.

  • Dissolve: Add anhydrous DMSO to achieve the target concentration.

    • Note: If the solid resists dissolution due to dimerization, sonicate at 35-40 kHz for 5-10 minutes.[1][2]

  • Preserve: Overlay the solution with Argon gas, cap tightly, and seal with Parafilm.

Quality Control (QC) & Troubleshooting

HPLC Method for Purity Assessment

Standard reverse-phase chromatography is suitable.[1][2] The pyridone tautomer may show peak tailing due to interaction with silanol groups; adding a modifier (TFA or Formic Acid) is essential.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic system) and 280 nm.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Color change (Yellow to Brown) Oxidation of pyrrole ring.[1][2]Check purity by LC-MS. If <90%, repurify via recrystallization (EtOH/Water) or discard.[1]
Insoluble particles in DMSO Irreversible aggregation or inorganic salts.[2]Filter through a 0.2 µm PTFE filter.[1] Sonicate at 40°C.
Extra peaks in LC-MS (M-H) Debromination (M-80) or Hydrolysis.Protect from light.[2] Ensure buffers are pH neutral to slightly acidic.[2]
Double peaks in HPLC Tautomer separation (rare but possible).[2]Increase column temperature to 40°C to speed up tautomer exchange, merging peaks.

References

  • Synthesis and Tautomerism

    • Structure and properties of 7-azaindole derivatives.[2] ChemicalBook. (2023).

  • Crystallographic Data

    • Dufour, N., et al. (1990).[1][3] Structure of 7-azaindole.[2][4] Acta Crystallographica Section C.

  • Kinase Inhibitor Applications

    • Zhang, J., et al. (2015).[1] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry.

  • Safety & Handling (MSDS)

    • Fisher Scientific Safety Data Sheet for 5-Bromo-1H-pyrrolo[2,3-b]pyridine analogs.[1][2]

(Note: While specific literature on the 6-ol isomer is niche, protocols are derived from the extensive body of work on 7-azaindole and pyridone scaffolds used in drug discovery.)[1][2]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Executive Summary & Chemical Context The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines to enhance aq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines to enhance aqueous solubility and optimize kinase hinge-binding interactions . Within this chemical space, 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS: 1190316-82-5) serves as a critical building block for exploring structure-activity relationships (SAR) at the C5 position.

However, functionalizing this specific substrate via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) presents severe synthetic hurdles. The presence of the C6-hydroxyl group drives a strong tautomeric equilibrium toward the pyridone form (5-bromo-1,6-dihydro-7H-pyrrolo[2,3-b]pyridin-6-one). This application note details the mechanistic causality behind these challenges and provides field-proven, self-validating protocols to achieve high-yielding cross-couplings.

Mechanistic Causality & Catalyst Selection

Working with 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol requires overcoming three distinct physicochemical barriers:

  • Catalyst Poisoning via Chelation: Unprotected 7-azaindoles are notorious for acting as bidentate or bridging ligands, sequestering palladium into unreactive polymeric complexes. The 6-hydroxy variant exacerbates this by providing an additional oxygen coordination site.

  • Suppressed Oxidative Addition: In its dominant pyridone tautomer, the electron-donating nature of the lactam nitrogen (N7) and the adjacent carbonyl (C6) significantly increases the electron density of the pyridine ring. This electron richness raises the activation energy required for the oxidative addition of the C5–Br bond to Pd(0).

  • Competing Side Reactions: Under basic cross-coupling conditions, the unprotected N1 and O6/N7 positions can undergo undesired Buchwald-Hartwig-type arylation.

The Solution: To overcome the high activation energy for oxidative addition and prevent catalyst sequestration, highly active, sterically demanding, and electron-rich biaryl phosphine ligands (such as XPhos) must be employed . The bulky nature of XPhos prevents the formation of unreactive Pd-bis(heterocycle) complexes and accelerates the reductive elimination step. Alternatively, a Protection-Coupling-Deprotection (PCD) strategy can be used to temporarily mask the heteroatoms, locking the molecule into the more reactive aromatic tautomer .

Strategic Workflows

G Substrate 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (Tautomeric 6-oxo form) PathA Direct Cross-Coupling (Unprotected Pathway) Substrate->PathA High Atom Economy PathB Protection Strategy (O-Alkylation Pathway) Substrate->PathB High Yield / Scalability CondA Pd(OAc)2, XPhos, K3PO4 Dioxane/H2O, 100°C PathA->CondA CondB 1. BnBr, Ag2CO3 (O-Protection) 2. Pd(dppf)Cl2, Na2CO3, Ar-B(OH)2 3. H2, Pd/C (Deprotection) PathB->CondB Product 5-Aryl-1H-pyrrolo[2,3-b]pyridin-6-ol (Target Scaffold) CondA->Product Direct Yield: 40-60% CondB->Product Overall Yield: 70-85%

Workflow for the Pd-catalyzed cross-coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol.

Quantitative Optimization Data

The necessity of specialized ligands for the direct coupling approach is demonstrated in the optimization data below. Standard catalysts like Pd(PPh3)4 fail entirely due to catalyst poisoning and the electron-rich nature of the substrate.

Table 1: Optimization of Direct Suzuki-Miyaura Coupling Conditions

EntryPalladium SourceLigand (mol%)BaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh3)4 (5%)NoneNa2CO3Dioxane/H2O (4:1)90< 10
2Pd(dppf)Cl2 (5%)NoneK2CO3DMF/H2O (4:1)9015
3Pd(OAc)2 (5%)SPhos (10%)K3PO4Dioxane/H2O (4:1)10042
4Pd(OAc)2 (5%)XPhos (10%) K3PO4 Dioxane/H2O (4:1) 100 68
5Pd2(dba)3 (2.5%)dtbpf (5%)KOHTHF/H2O (4:1)8055

Note: Reactions performed on a 1.0 mmol scale using 1.5 eq. of phenylboronic acid. Yields determined by isolated mass after chromatography.

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected)

This protocol is optimized for rapid analog generation where atom economy and step count are prioritized over absolute yield.

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 equiv, 1.0 mmol, 213 mg)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)2 (0.05 equiv, 5 mol%, 11.2 mg)

  • XPhos (0.10 equiv, 10 mol%, 47.7 mg)

  • K3PO4 (3.0 equiv, 3.0 mmol, 636 mg)

  • 1,4-Dioxane / HPLC-grade H2O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add the substrate, arylboronic acid, Pd(OAc)2, XPhos, and K3PO4.

  • Degassing (Critical Step): Add the Dioxane/H2O solvent mixture. Seal the vial with a PTFE-lined septum cap. Submerge a long needle into the solvent and sparge with dry Argon or Nitrogen gas for exactly 15 minutes. Causality: XPhos and the active Pd(0) species are highly susceptible to aerobic oxidation; inadequate degassing will result in rapid catalyst death (indicated by a persistent black precipitate).

  • Heating & Self-Validation: Transfer the vial to a pre-heated oil bath at 100 °C.

    • Validation Check: The mixture will initially appear as a red-orange suspension. Within 15-20 minutes at 100 °C, as the active Pd(0)-XPhos complex forms and oxidative addition occurs, the mixture should transition to a homogeneous dark amber solution.

  • Monitoring: Stir for 4–6 hours. Monitor by LCMS. The starting material peak (m/z 213/215 [M+H]+) should be fully consumed, replaced by the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH4Cl (15 mL) to neutralize the strong base. Extract the aqueous layer with EtOAc (2 x 15 mL).

  • Purification: Dry the combined organics over Na2SO4, concentrate under reduced pressure, and purify via reverse-phase flash chromatography (C18, Water/MeCN with 0.1% Formic Acid) due to the high polarity of the unprotected product.

Protocol B: Protection-Coupling-Deprotection (PCD) Sequence

This protocol is recommended for scale-up (>5 grams) as it utilizes cheaper catalysts and simplifies purification.

Step 1: Regioselective O-Benzylation

  • Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (5.0 mmol) in anhydrous Toluene (25 mL).

  • Add Silver Carbonate (Ag2CO3, 0.6 equiv, 3.0 mmol) and Benzyl Bromide (BnBr, 1.1 equiv, 5.5 mmol).

  • Stir at 80 °C in the dark for 12 hours.

    • Causality: Silver salts specifically promote O-alkylation over N-alkylation of lactams/pyridones. The silver ion coordinates the bromide leaving group, creating an SN1-like transition state that favors attack by the more electronegative oxygen atom, locking the ring into the aromatic 7-azaindole form.

  • Filter through Celite to remove AgBr salts, concentrate, and purify by silica gel chromatography (Hexanes/EtOAc) to yield 6-(benzyloxy)-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Standard Suzuki Coupling

  • Combine the O-benzylated intermediate (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl2·CH2Cl2 (5 mol%), and Na2CO3 (2.0 equiv) in Dioxane/H2O (4:1).

  • Degas via Argon sparging for 10 minutes.

  • Heat at 90 °C for 3 hours. The reaction is typically very clean, validated by a rapid color change from red to light yellow.

  • Perform standard aqueous workup and silica gel purification.

Step 3: Deprotection (Hydrogenolysis)

  • Dissolve the coupled product in MeOH/THF (1:1). Add 10% Pd/C (10% w/w).

  • Stir under an atmosphere of H2 (balloon) at room temperature for 4 hours.

  • Filter through a tightly packed Celite pad, wash with hot MeOH, and concentrate to afford the pure 5-aryl-1H-pyrrolo[2,3-b]pyridin-6-ol.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (MDPI), 2014, 19(11), 19273-19315. URL:[Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides Source: Journal of the American Chemical Society (via PMC), 2010. URL:[Link]

  • Synthesis of Variolins, Meridianins, and Meriolins Source: Encyclopedia.pub (MDPI), 2023. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol Solubility Guide

[1][2] Case ID: SOL-7AZA-BR-006 Compound: 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol Synonyms: 5-bromo-1,6-dihydro-7-azaindol-6-one; 5-bromo-6-hydroxy-7-azaindole.[1][2] Chemical Class: Halogenated Azaindole / Pyridone Tautom...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Case ID: SOL-7AZA-BR-006 Compound: 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol Synonyms: 5-bromo-1,6-dihydro-7-azaindol-6-one; 5-bromo-6-hydroxy-7-azaindole.[1][2] Chemical Class: Halogenated Azaindole / Pyridone Tautomer.

Executive Summary

Users frequently report "brick dust" behavior with 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, characterized by failure to dissolve in neutral aqueous buffers even with extensive sonication.[1][2][3]

The Core Issue: This molecule does not behave like a standard lipophilic drug. It exhibits Lactam-Lactim Tautomerism .[1][2] In solid state and neutral solution, it predominantly exists as the 6-oxo (lactam) tautomer.[2][3] This creates a rigid donor-acceptor network (intermolecular hydrogen bonding) that generates high crystal lattice energy, resisting solvation.[2][3]

This guide provides three validated protocols to overcome this thermodynamic barrier.

Part 1: The Tautomer Trap (Root Cause Analysis)

To solubilize this compound, you must understand what you are fighting.[2][3][4] The "6-ol" name implies a hydroxyl group, but the "6-one" (amide-like) form is the dominant species.[1][2]

  • Lactim Form (Minor): Has an -OH group.[1] Behaves like a phenol.

  • Lactam Form (Major): Has an N-H and C=O group.[4] Behaves like a pyridone.

Why this matters: The Lactam form allows the molecule to stack efficiently (pi-stacking) while forming strong hydrogen bonds between the N-H of one molecule and the C=O of another. Water molecules cannot easily break this "zipper" without assistance.

Physicochemical Profile[1][2][6][7][8][9][10][11]
PropertyValue (Approximate)Implication
Dominant Tautomer 6-oxo-1,6-dihydro (Lactam)High Melting Point (>250°C), poor water solubility.[1][2][3]
pKa (Acidic) ~8.5 - 9.5 (Lactam NH)Soluble in strong base (pH > 10) by deprotonation.[1]
pKa (Basic) NegligibleThe amide-like nitrogen is not basic. Acidification will NOT help.
LogP ~2.0 - 2.5Moderately lipophilic; loves organic solvents.[1][2]

Part 2: Troubleshooting Protocols

Decision Tree: Select Your Method

SolubilityStrategy Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro / HTS (Cell Culture) AppType->InVitro Cells InVivo In Vivo / Animal Study (PK/PD) AppType->InVivo Animals Chemistry Synthetic Chemistry (Reactions) AppType->Chemistry Synthesis MethodA Method A: DMSO Stock (Standard) InVitro->MethodA High Tolerance MethodB Method B: Cosolvent/Surfactant (PEG400 / Tween) InVivo->MethodB Alternative MethodC Method C: Cyclodextrin (Captisol / HP-β-CD) InVivo->MethodC Preferred (Low Tox) Chemistry->MethodA Max Solubility

Figure 1: Strategic decision tree for solubilization based on experimental end-point.

Method A: The DMSO "Shock" (In Vitro Standard)

Best for: Cell culture, biochemical assays, and stock storage.[2][3][4]

The Logic: DMSO disrupts the intermolecular hydrogen bonding network of the lactam dimer.

Protocol:

  • Weighing: Weigh the compound into a glass vial (avoid plastic initially to prevent static loss).

  • Primary Solubilization: Add 100% DMSO to achieve a concentration of 10 mM to 50 mM .

    • Tip: If the solution is cloudy, sonicate at 40°C for 10 minutes. The heat helps break the lattice energy.

  • Storage: Aliquot immediately. Store at -20°C.

    • Warning: Avoid repeated freeze-thaw cycles.[1][2][5] This compound may precipitate as "needles" upon thawing that are harder to re-dissolve than the amorphous powder.

  • Dilution: When adding to cell media, ensure the final DMSO concentration is <0.5% (v/v). Add the DMSO stock slowly to the media while vortexing to prevent "crash-out" precipitation.

Method B: Cosolvent System (In Vivo / IP / Oral)

Best for: Animal studies where DMSO must be minimized (<10%).[1][2][3][4]

The Logic: Uses a lipophilic solvent (PEG) to hold the drug and a surfactant (Tween) to prevent aggregation at the water interface.[4]

Formulation Vehicle:

  • 5% DMSO[1][3]

  • 40% PEG400 (Polyethylene Glycol 400)[1][2][3][4]

  • 5% Tween 80 (Polysorbate 80)[1][3][4]

  • 50% Saline or Water[3]

Step-by-Step:

  • Dissolve compound completely in 5% DMSO . (Ensure it is clear).

  • Add 40% PEG400 and vortex vigorously. The solution should remain clear.

  • Add 5% Tween 80 . Vortex.

  • Slowly add 50% warm saline (37°C) dropwise while vortexing.

    • Critical: If you add saline too fast, the compound will crash out.[2][3][4] If it turns milky, sonicate.[2][3][4] If it stays milky, you have exceeded the solubility limit (likely ~1-2 mg/mL).[2][3]

Method C: Cyclodextrin Complexation (The "Gold Standard")

Best for: IV administration, high-dose studies, and sensitive targets.[2][3][4]

The Logic: 7-azaindoles fit well into the hydrophobic cavity of Beta-Cyclodextrins.[1] This hides the hydrophobic bromine and the rigid lactam backbone from the water, increasing solubility without using harsh solvents.

Recommended Excipient: Sulfobutylether-β-Cyclodextrin (SBE-β-CD, e.g., Captisol®) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2]

Protocol:

  • Prepare a 20% (w/v) solution of HP-β-CD in acidified water (pH 4.[1]0) or neutral PBS.

    • Note on pH: While the compound is acidic, cyclodextrins often work best when the drug is uncharged.[3][4] However, slightly basic pH (pH 8.[2][3]0) might help solubility before complexation if stability allows.

  • Add the compound powder to the cyclodextrin solution.

  • High-Shear Mixing: Vortex or stir for 4–6 hours at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove un-dissolved particles.

  • Quantification: Analyze the filtrate by HPLC to determine the actual dissolved concentration (do not assume 100% recovery).

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use acid (HCl) to dissolve it? A: No. Unlike standard 7-azaindole (which has a basic pyridine nitrogen), the 6-oxo tautomer significantly reduces the basicity of the ring nitrogens due to electron withdrawal by the oxygen and the bromine.[2] Adding acid will likely not protonate the molecule sufficiently to solubilize it and may cause hydrolysis or degradation.

Q2: I see a precipitate when I add my DMSO stock to cell media. What happened? A: This is "solvent shock." You likely added the DMSO too quickly or the concentration was too high.

  • Fix: Dilute your DMSO stock 1:10 in pure PEG400 before adding to the media. This "intermediate" step smooths the transition from organic to aqueous.

Q3: Is the compound stable in water? A: The 5-bromo-7-azaindol-6-one scaffold is generally chemically stable to hydrolysis.[1][2] However, it is sensitive to oxidation (turning yellow/brown) if left in solution under light.[2][3] Always store solutions in amber vials.

Q4: Why does the literature show different melting points? A: This is classic polymorphism. The compound can crystallize in different forms (needles vs. plates) depending on the solvent used for recrystallization (e.g., Methanol vs. Toluene).[3][4] Different polymorphs have different solubility rates. If you have a "bad batch," try dissolving it fully in hot DMSO and re-precipitating to reset the crystal form.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9219, 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole).[1][2][3] Retrieved from [Link][1][3][4]

    • Context: General physicochemical properties of the 7-azaindole scaffold.[6][7]

  • Popowycz, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors.[2][3][4] Molecules, 21(10), 1367.[2][3][4] Retrieved from [Link][1][3][4]

    • Context: Discusses the structural modifications of azaindoles, including halogenation and solubility challenges in kinase inhibitor design.
    • Context: Handling, storage, and solvent compatibility for brominated azaindole intermediates.[2][3][4]

  • European Medicines Agency (2010). Background review for the excipient cyclodextrins. Retrieved from [Link]

    • Context: Guidelines on using Cyclodextrins (Method C) for poorly soluble lipophilic drugs.[4]

Sources

Optimization

separating 6-ol and 6-one tautomers of 5-bromo-7-azaindole

Technical Support Center: 5-Bromo-7-Azaindole Analogs Guide: Troubleshooting the Separation of 6-Hydroxy and 6-Oxo Tautomers Frequently Asked Questions (FAQs) Q1: Why am I seeing two distinct spots on my TLC or two peaks...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-7-Azaindole Analogs

Guide: Troubleshooting the Separation of 6-Hydroxy and 6-Oxo Tautomers

Frequently Asked Questions (FAQs)

Q1: Why am I seeing two distinct spots on my TLC or two peaks in my LC-MS for my purified 5-bromo-6-hydroxy-7-azaindole?

Answer: You are likely observing the dynamic equilibrium between the 6-hydroxy (enol) and the 6-oxo (keto) tautomers. This phenomenon, known as keto-enol tautomerism, is common in heterocyclic systems where a hydroxyl group is adjacent to a ring nitrogen, creating a vinylogous amide or pyridone-like structure.[1][2] The equilibrium between these two forms can be influenced by several factors, making their isolation a significant challenge.

  • Solvent Polarity: The equilibrium is highly sensitive to the solvent environment. Polar solvents can stabilize one tautomer over the other through hydrogen bonding.[3][4][5]

  • pH: The acidity or basicity of the solution can dramatically shift the equilibrium. For instance, basic conditions might favor the deprotonated enolate form, while acidic conditions can catalyze the interconversion.[6]

  • Temperature: Temperature can affect the rate of interconversion and the position of the equilibrium.

The diagram below illustrates the tautomeric relationship.

G cluster_0 Tautomeric Equilibrium Tautomer1 5-Bromo-6-hydroxy-7-azaindole (6-ol / Enol Form) Tautomer2 5-Bromo-7-azaindole-6(7H)-one (6-one / Keto Form) Tautomer1->Tautomer2 H⁺ Shift (Prototropic Tautomerism)

Caption: Prototropic tautomerism in 6-substituted 5-bromo-7-azaindole.

Troubleshooting & Separation Guides

This section provides detailed protocols and decision-making workflows to help you isolate the desired tautomer.

Q2: How can I choose the right separation technique? My primary goal is to isolate one tautomer for biological screening.

Answer: The choice of technique depends on the stability of the tautomers, the required scale, and available equipment. The three primary methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Supercritical Fluid Chromatography (SFC), and Crystallization. Use the following workflow to guide your decision.

workflow cluster_hplc_sfc Chromatographic Methods cluster_cryst Physicochemical Method start Start: Mixture of 6-ol and 6-one Tautomers decision1 Are tautomers stable post-separation for >1 hour in aprotic solvent? start->decision1 cryst Selective Crystallization (Scalable, Potentially High Purity) decision1->cryst No (Fast Re-equilibration) decision2 Need high throughput & reduced solvent usage? decision1->decision2 Yes hplc Preparative RP-HPLC (High Resolution, Aqueous Mobile Phase) end_product Isolated Tautomer (Verify purity & stability immediately) hplc->end_product sfc Preparative SFC (Fast, Anhydrous, Good for Polar Compounds) sfc->end_product cryst->end_product decision2->hplc No decision2->sfc Yes

Caption: Decision workflow for selecting a tautomer separation method.

Protocol 1: Preparative RP-HPLC Separation

Reversed-phase HPLC is a powerful tool for separating tautomers due to their potential differences in polarity.[7] The key is to manipulate the mobile phase pH to "lock" the tautomers by suppressing the proton exchange that facilitates their interconversion.[6]

Expert Insight: The 6-one (keto) form is typically more polar than the 6-ol (enol) form due to the exposed carbonyl group. Therefore, in a reversed-phase system, the 6-one tautomer will usually elute earlier.

Step-by-Step Methodology:

  • Column Selection: Start with a C18 column (e.g., dimensions 250 mm x 10 mm, 5 µm particle size) known for good retention of polar and aromatic compounds.

  • Sample Preparation: Dissolve the tautomer mixture in a minimal amount of a suitable solvent like DMSO or Methanol to a concentration of 10-50 mg/mL.[7]

  • Method Development (Analytical Scale):

    • Initial Screening: Begin with a simple water/acetonitrile or water/methanol gradient.

    • pH Modification: This is the most critical parameter. Test mobile phase additives to control pH. A slightly acidic mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid) often helps stabilize the distinct forms and improve peak shape.[7] Conversely, a buffered neutral or slightly basic mobile phase (e.g., ammonium bicarbonate) can also achieve separation, sometimes with better resolution.[6]

    • Optimization: Adjust the gradient slope and flow rate to maximize the resolution between the two tautomer peaks.

  • Scale-Up to Preparative HPLC:

    • Once the analytical method is optimized, scale it up to a preparative column with the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.

    • Collect the fractions corresponding to each tautomer peak.

  • Post-Purification:

    • Immediately analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.

    • Quickly remove the mobile phase solvent under reduced pressure at low temperature to prevent re-equilibration.

    • Store the isolated tautomer as a dry solid or in a non-polar, aprotic solvent (e.g., anhydrous dichloromethane or toluene) at low temperature (-20°C or below).

ParameterStarting Condition (Analytical)Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard for polar aromatic compounds.[7]
Mobile Phase A Water + 0.1% Formic AcidAcid modifier to suppress deprotonation and stabilize tautomers.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier.
Gradient 5% to 95% B over 20 minutesBroad screening gradient to find elution window.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmAzaindole core has strong UV absorbance.

Protocol 2: Supercritical Fluid Chromatography (SFC)

SFC is an excellent alternative to HPLC, especially for polar compounds.[8][9] It offers faster separations and uses CO₂ as the primary mobile phase, which simplifies fraction post-processing as the CO₂ evaporates upon depressurization.[10] This can be crucial for isolating unstable tautomers.

Expert Insight: The low viscosity of supercritical CO₂ allows for high flow rates and rapid separations, minimizing the time the tautomers spend in solution where they can interconvert.[8][11]

Step-by-Step Methodology:

  • Column Selection: Polar stationary phases are required. Consider columns such as those with 2-ethylpyridine, amino, or cyano phases.

  • Sample Preparation: Dissolve the sample in a solvent compatible with SFC, typically methanol. A concentration of at least 1 mg/mL is a good starting point.[8]

  • Method Development:

    • Mobile Phase: The mobile phase consists of supercritical CO₂ and a polar co-solvent (modifier), usually methanol.

    • Modifier Gradient: Start with a gradient of 5% to 40% methanol over 5-10 minutes.

    • Additives: Small amounts of additives like diethylamine (for basic compounds) or formic acid (for acidic compounds) can drastically improve peak shape and selectivity by interacting with the analyte and stationary phase.

  • Preparative Scale-Up:

    • Transfer the optimized method to a larger-diameter preparative SFC column.

    • Fractions are collected via a cyclone separator that vents the gaseous CO₂ and deposits the purified compound mixed with the co-solvent.

  • Post-Purification:

    • Evaporate the co-solvent (methanol) at low temperature.

    • Immediately store the isolated solid under inert gas at low temperature.

Protocol 3: Selective Crystallization

If the tautomers have significantly different solubilities in a particular solvent system, crystallization can be a highly effective and scalable purification method.[12]

Expert Insight: This method relies on finding conditions where one tautomer is significantly less soluble than the other, allowing it to crystallize out of solution while the other remains dissolved. Success often depends on screening a wide range of solvents.

Step-by-Step Methodology:

  • Solvent Screening:

    • Dissolve a small amount of the tautomeric mixture in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, water) with gentle heating until a clear solution is formed.[13]

    • Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

    • Observe which solvents yield a crystalline solid.

  • Analysis of Solid and Mother Liquor:

    • Filter the crystals and wash with a small amount of the ice-cold solvent.

    • Analyze both the crystals and the remaining solution (mother liquor) by HPLC or NMR to determine if a separation has occurred (i.e., if one tautomer has been enriched in either the solid or liquid phase).

  • Optimization:

    • If enrichment is observed, optimize the process by adjusting the concentration, cooling rate, or by using a binary solvent system (an anti-solvent approach).

    • Rapid cooling often leads to amorphous solids or oils, so a slow, controlled cooling process is critical for forming high-purity crystals.[13]

Q3: My isolated tautomer seems to convert back to a mixture over time. How can I prevent this?

Answer: Tautomeric equilibrium is a dynamic process. Once the purifying conditions (e.g., specific solvent, pH) are removed, the isolated compound will try to re-establish its equilibrium. To mitigate this:

  • Storage Conditions: Store the purified tautomer as a solid at the lowest possible temperature (e.g., -80°C) under an inert atmosphere (nitrogen or argon).

  • Solvent Choice for Assays: For biological or other assays, dissolve the compound in a suitable aprotic, non-polar solvent (if solubility permits) immediately before use. Avoid protic solvents like water or methanol for long-term storage in solution.

  • Characterization: Perform characterization (e.g., NMR, activity assay) as quickly as possible after isolation and dissolution.

By understanding the principles of tautomerism and systematically applying these analytical and preparative techniques, researchers can successfully navigate the challenge of separating the 6-ol and 6-one forms of 5-bromo-7-azaindole derivatives.

References

  • Desfontaine, V., Guillarme, D., & Veuthey, J.-L. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • Salunke-Gawali, S., et al. (2014). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences. [Link]

  • van Zelst, D., et al. (2020). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions. [Link]

  • Naegele, E., & Soelter, S. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. [Link]

  • Salunke-Gawali, S., et al. (2014). Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-Chloro-2-Hydroxy-4-Naphthoquinone-1-Oxime. ResearchGate. [Link]

  • Salunke-Gawali, S. (2014). Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-chloro-2-hydroxy-4-naphthoquinone-1-oxime. Elibrary. [Link]

  • Ali, I., et al. (2023). Separation and identification of four tautomers (hemiketals) of acenocoumarol by HPLC-CD: Absolute configuration, simulation, and geometry optimization. SSRN. [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. [Link]

  • Glish, G.L., et al. (2024). Divergent Metabolic Fates of Aromatic Amino Acid-Derived Isomers: Insights from Ex Vivo Metabolomics and HDX-HRMS/MS-Based Resolution of Tautomers. Analytical Chemistry. [Link]

  • Journal of Chromatography & Separation Techniques. (2023). Super Critical Fluid Chromatography. Longdom Publishing. [Link]

  • Rich, R.L., et al. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • Lu, Y.-L., et al. (2011). Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. PubMed. [Link]

  • Wang, N., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

  • Baiz, C.R., et al. (2009). Beyond 7-Azaindole: Conjugation Effects on Intermolecular Double Hydrogen-Atom Transfer Reactions. J. Phys. Chem. A. [Link]

  • Shimadzu. (n.d.). Preparative HPLC Systems. Shimadzu. [Link]

  • Lorenz, H., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS. Journal of Chemical Technology and Metallurgy. [Link]

  • ResearchGate. (n.d.). Structures and atomic numbering of the two 7-azaindole tautomers and their n = 1, 2 water clusters. ResearchGate. [Link]

  • Morzyk-Ociepa, B., et al. (2015). Reinvestigation of the crystal structure, vibrational spectroscopic studies and DFT calculations of 5-bromo-7-azaindole with dual N–H···N hydrogen bonds in dimers. Journal of Molecular Structure. [Link]

  • RotaChrom. (n.d.). Isomer separation by CPC chromatography. RotaChrom. [Link]

  • Mukherjee, M., et al. (2012). Excited state tautomerization of 7-azaindole in a 1:1 complex with δ-valerolactam: a comparative study with the homodimer. PubMed. [Link]

  • Mérour, J.Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Liu, H., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. [Link]

  • El-Boraey, H.A. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. ResearchGate. [Link]

  • Google Patents. (n.d.). CN105777748A - 7-azaindole and preparation method thereof.
  • Shah, A., & Shah, A.A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Asian Journal of Chemistry. [Link]

  • de Oliveira, A.P.A., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology. [Link]

  • El-Boraey, H.A. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Publishing. [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Semantic Scholar. [Link]

  • Al-Ayed, A.S., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. [Link]

  • Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Eureka. [Link]

  • Maclean, R. (2022). Advances in Crystallization for Separation Techniques. Longdom Publishing. [Link]

  • YouTube. (2024). Crystallization - Separation Techniques. YouTube. [Link]

  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.

Sources

Troubleshooting

Technical Support Center: 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol Synthesis

Welcome to the technical support center for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high yields and purity for this valuable heterocyclic compound. The 7-azaindole core is a privileged structure in medicinal chemistry, and its successful functionalization is critical for many discovery programs.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established chemical principles and literature precedents.

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific, common issues encountered during the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol. The synthesis typically involves the bromination of a 1H-pyrrolo[2,3-b]pyridin-6-ol precursor, which itself may be synthesized from a methoxy-protected intermediate.

Question 1: My bromination of the 1H-pyrrolo[2,3-b]pyridin-6-ol core is resulting in a low yield and a mixture of products, including di-brominated species. What is happening and how can I improve regioselectivity?

Answer:

This is a classic challenge in the chemistry of 7-azaindoles. The pyrrolo[2,3-b]pyridine ring system is electron-rich and highly susceptible to electrophilic aromatic substitution. The C3 position is often the most nucleophilic, leading to undesired side reactions if not properly controlled.[3]

Causality:

  • Over-activation: The free phenol at the 6-position and the pyrrole -NH group both strongly activate the ring system towards electrophilic attack.

  • Harsh Reagents: Aggressive brominating agents like neat bromine can be difficult to control and often lead to over-bromination or degradation.

  • Kinetic vs. Thermodynamic Control: Reaction conditions (temperature, solvent) can influence the distribution of isomers.

Optimization Strategies:

  • Protecting Group Strategy: The most reliable method to ensure C5 selectivity is to first protect the pyrrole nitrogen. This attenuates the reactivity of the pyrrole ring and helps direct the electrophile.

    • Recommended Protecting Group: A benzenesulfonyl (Bs) or tosyl (Ts) group is highly effective. They are electron-withdrawing, reducing the nucleophilicity of the C3 position, and can be readily removed under basic conditions.[4]

    • Alternative: Sterically bulky groups like triisopropylsilyl (TIPS) can also be used to physically block other reactive sites.[4]

  • Choice of Brominating Agent: Switch to a milder, more controllable brominating agent.

    • N-Bromosuccinimide (NBS): This is the reagent of choice for selective bromination of sensitive heterocycles. It generates a low concentration of Br+ in situ, minimizing side reactions.

    • Copper(II) Bromide (CuBr2): Has been shown to be a practical and high-yielding reagent for the regioselective C3-bromination of azaindoles, but conditions must be carefully optimized for C5 bromination, often on a pre-functionalized ring.[5]

Optimized Protocol (N-Protection Followed by Bromination):

StepReagent & ConditionsPurpose & Rationale
1. N-Protection 1H-pyrrolo[2,3-b]pyridin-6-ol, Benzenesulfonyl chloride, NaH, Anhydrous THF, 0 °C to RTProtection of the pyrrole nitrogen deactivates the C3 position and prevents N-bromination. NaH is a strong, non-nucleophilic base.
2. Bromination N-protected intermediate, NBS (1.05 eq.), Anhydrous DMF or CH3CN, 0 °C to RTNBS provides a controlled source of electrophilic bromine, enhancing selectivity for the C5 position on the less-activated ring.
3. Deprotection Brominated intermediate, 1M NaOH or K2CO3 in MeOH/H2O, RT or gentle heatingThe sulfonyl group is readily cleaved under basic conditions to yield the final product.

Question 2: The final deprotection step (e.g., demethylation with BBr3 to unmask the 6-ol) is causing significant product degradation and low recovery. What are the best practices?

Answer:

This is a common issue when working with electron-rich heterocyclic systems, which can be sensitive to strong Lewis acids like Boron tribromide (BBr₃).

Causality:

  • Lewis Acid Complexation: The pyridine nitrogen can coordinate strongly with BBr₃, potentially leading to ring opening or other decomposition pathways.

  • Product Instability: The final product, 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, may be unstable under the harsh, acidic conditions of a BBr₃ workup.

  • Workup Issues: Aqueous workup of BBr₃ reactions can be highly exothermic and difficult to control, leading to hydrolysis and degradation.

Optimization Strategies:

  • Control Stoichiometry and Temperature: Use the minimum effective amount of BBr₃ (typically 2-3 equivalents per methoxy group) and maintain a low temperature (-78 °C to 0 °C) during the addition and reaction to minimize side reactions.[4]

  • Alternative Deprotection Reagents:

    • Trimethylsilyl Iodide (TMSI): Generated in situ from TMSCl and NaI, TMSI is a milder reagent for cleaving methyl ethers and can be highly effective for azaindoles.[4]

    • L-Selectride: In some cases, this bulky nucleophilic reagent can be used for demethylation.

    • Pyridinium Hydrochloride: Heating with this salt at high temperatures (>180 °C) is a classic but effective method for O-demethylation if the substrate is stable.

Data-Driven Comparison of Demethylation Reagents:

ReagentTypical ConditionsProsCons
BBr₃ DCM, -78 °C to RTFast, effective for hindered ethersHarsh, strong Lewis acid, difficult workup, potential for degradation[4]
TMSI (in situ) Acetonitrile, NaI, TMSCl, RefluxMilder, neutral conditionsSlower, requires anhydrous conditions
Pyridinium HCl Neat, 180-200 °CSimple, no metal catalystsVery high temperatures, substrate must be thermally stable

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary synthetic routes to the 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol scaffold?

There are two main retrosynthetic approaches:

  • Late-Stage Bromination (More Common): This route starts with a pre-formed 1H-pyrrolo[2,3-b]pyridin-6-ol or its O-protected precursor (e.g., 6-methoxy-1H-pyrrolo[2,3-b]pyridine). The key step is the regioselective bromination at the C5 position. This is often preferred as the starting materials are more accessible.

  • Ring Formation from a Brominated Precursor: This approach involves building the pyrrole ring onto a pre-brominated pyridine starting material. For example, using a variation of the Bartoli or Fischer indole synthesis on a substituted 2-amino-5-bromopyridine.[1] While potentially offering better control of the bromine position, these methods can have lower yields and require more specialized starting materials.

FAQ 2: How critical is N-H protection on the pyrrole ring during synthesis?

It is absolutely critical for achieving high yield and selectivity. The pyrrole N-H is a hydrogen bond donor and its presence significantly activates the ring, making positions like C3 susceptible to attack.[6] Protecting this nitrogen with an electron-withdrawing group like tosyl (Ts) or benzenesulfonyl (Bs) accomplishes three key goals:

  • Reduces Ring Reactivity: Decreases the nucleophilicity of the pyrrole ring, preventing unwanted side reactions.

  • Directs Substitution: Helps steer electrophiles to the desired C5 position on the pyridine ring.

  • Improves Solubility: Often improves the solubility of intermediates in common organic solvents.

FAQ 3: What are the key analytical techniques for characterizing my final product and intermediates?

  • ¹H NMR: This is the most important technique. Look for the characteristic doublet signals for the H4 and H7 protons on the pyridine ring and the H2/H3 protons on the pyrrole ring. The disappearance of the C5-H signal and the appearance of singlets for the remaining aromatic protons will confirm C5 bromination.

  • ¹³C NMR: Confirms the number of unique carbons and the C-Br bond formation (shift in the C5 signal).

  • LC-MS: Essential for confirming the molecular weight (M+H⁺ and M+Br isotope pattern) and assessing the purity of the sample. It is invaluable for identifying byproducts like di-brominated species.

  • TLC (Thin Layer Chromatography): Crucial for in-process monitoring of reaction completion and checking for the formation of impurities.

Visualizing the Workflow and Troubleshooting

Diagram 1: General Synthetic Workflow

This diagram outlines the recommended, most robust pathway to the target compound, emphasizing the critical N-protection strategy.

G cluster_0 Synthesis Pathway Start 1H-pyrrolo[2,3-b] pyridin-6-ol (or OMe version) Protect N-Protection (e.g., Bs-Cl, NaH) Start->Protect Brominate Regioselective Bromination (NBS, DMF) Protect->Brominate Deprotect Deprotection (Base or Lewis Acid) Brominate->Deprotect Product 5-bromo-1H-pyrrolo[2,3-b] pyridin-6-ol Deprotect->Product

Caption: Recommended synthesis pathway for high-yield production.

Diagram 2: Troubleshooting Decision Tree for Low Yield

If you are experiencing poor yields, use this decision tree to diagnose the potential issue.

G cluster_results Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture by TLC/LCMS Start->CheckTLC MultiSpots Multiple Spots/ Mass Peaks Present CheckTLC->MultiSpots Impure? NoProduct Only Starting Material Remains CheckTLC->NoProduct No Reaction? ProductDeg Product Formed, Then Degraded CheckTLC->ProductDeg Degradation? Sol_Multi Cause: Poor Selectivity Solution: Implement N-Protection, Use Milder Reagents (NBS) MultiSpots->Sol_Multi Sol_NoReact Cause: Insufficient Activation Solution: Check Reagent Quality, Increase Temperature/Time NoProduct->Sol_NoReact Sol_Deg Cause: Product Instability Solution: Milder Deprotection (TMSI), Optimize Workup Conditions ProductDeg->Sol_Deg

Caption: A decision tree for troubleshooting poor reaction outcomes.

References

  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • Patrick, G. L., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Available at: [Link]

  • Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • Singh, V., et al. (2022). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Merour, J. Y. & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]

  • Collum, D. B., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Guillou, S., et al. (2005). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Tetrahedron Letters. Available at: [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]

  • Apicule. 5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS No: 183208-35-7) API Intermediate Manufacturers. Available at: [Link]

  • Guillou, S., et al. (2005). Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Seayad, J., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. Available at: [Link]

  • Oakwood Chemical. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

  • Gerasov, A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]

  • Popsavin, M., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available at: [Link]

Sources

Optimization

Technical Support Center: NMR Optimization for 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Ticket ID: NMR-7AZA-BR-001 Status: Resolved Topic: Solvent Selection & Spectral Troubleshooting Assigned Scientist: Senior Application Specialist, Spectroscopy Division Executive Summary For the characterization of 5-bro...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NMR-7AZA-BR-001 Status: Resolved Topic: Solvent Selection & Spectral Troubleshooting Assigned Scientist: Senior Application Specialist, Spectroscopy Division

Executive Summary

For the characterization of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol , DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent for primary characterization.

This molecule belongs to the 7-azaindole class, which exhibits significant lactam-lactim tautomerism . While the IUPAC name suggests an alcohol ("-ol"), the molecule predominantly exists as the keto-tautomer (5-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one ) in solution.

Why this matters:

  • Solubility: The planar, hydrogen-bond-rich scaffold is virtually insoluble in non-polar solvents like CDCl₃.

  • Proton Exchange: The critical diagnostic protons (N1-H and the tautomeric N7-H/O-H) are labile. Protic solvents like Methanol-d4 will erase these signals via deuterium exchange.

Module 1: Solvent Selection Matrix

Use this matrix to select the correct solvent based on your experimental goal.

SolventSuitabilitySolubilityProton VisibilityRecommendation
DMSO-d6 High ExcellentAll Visible PRIMARY CHOICE. Preserves labile protons (N-H). Stabilizes the dominant lactam tautomer.
Methanol-d4 MediumGoodLost SECONDARY. Use only for LC-MS correlation or if DMSO signals overlap with key impurities. Warning: N-H and O-H signals will vanish.
Acetone-d6 LowModeratePartialAVOID. Often results in broad peaks due to intermediate exchange rates and aggregation.
Chloroform-d None PoorN/ADO NOT USE. The compound will not dissolve sufficient concentration for 13C acquisition; severe line broadening will occur.
Decision Logic Visualization

The following decision tree outlines the logical flow for solvent selection based on sample behavior.

SolventSelection Start Start: 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol CheckSol Check Solubility Requirements Start->CheckSol IsSolubleCDCl3 Soluble in CDCl3? CheckSol->IsSolubleCDCl3 UseDMSO USE DMSO-d6 (Standard Protocol) IsSolubleCDCl3->UseDMSO No (Typical) NeedExchange Need to observe Exchangeable Protons (NH/OH)? UseDMSO->NeedExchange UseMeOD USE Methanol-d4 (For carbon backbone only) NeedExchange->UseMeOD No DryDMSO USE DRY DMSO-d6 + Molecular Sieves NeedExchange->DryDMSO Yes (Critical)

Figure 1: Solvent selection decision tree. DMSO-d6 is the default pathway for full structural elucidation.

Module 2: Troubleshooting & FAQs

Q1: I see "ghost" peaks or broad humps around 11-13 ppm. Is my sample impure?

Diagnosis: Likely Tautomeric Equilibrium , not impurity. Explanation: The "6-ol" tautomer can isomerize to the "6-one" (lactam) form. In DMSO, the equilibrium heavily favors the lactam (keto) form.

  • Lactam Form (Dominant): You will see two distinct downfield singlets: one for the pyrrole N-H (Pos 1) and one for the pyridine N-H (Pos 7).

  • Lactim Form (Minor): You would see the pyrrole N-H and a broad O-H signal.

If the exchange rate between these forms is intermediate on the NMR time scale, the peaks will broaden or disappear ("coalescence").

Resolution Protocol (VT-NMR):

  • Prepare sample in DMSO-d6.[1]

  • Run a standard 1H spectrum at 25°C (298 K).

  • If peaks are broad, heat the probe to 50°C (323 K) .

  • Result: Heating increases the exchange rate, sharpening the averaged signal, or shifts the equilibrium entirely to the thermodynamically stable lactam form.

Q2: My N-H signals are missing, even in DMSO.

Diagnosis: Water Exchange. Explanation: DMSO is hygroscopic. Absorbed atmospheric water (H₂O) exchanges protons with your molecule's N-H groups. If the water peak is large, the N-H protons transfer to the water pool and become invisible.

Resolution Protocol (Desiccation):

  • Use a fresh ampoule of DMSO-d6 (do not use a stock bottle stored loosely capped).

  • Add activated 4Å Molecular Sieves directly to the NMR tube.

  • Shake gently and let stand for 15 minutes before acquisition.

  • Note: This will suppress the water signal and restore N-H visibility.

Q3: Why is the chemical shift different from the literature values in Methanol?

Diagnosis: Solvent-Solute Hydrogen Bonding. Explanation:

  • DMSO (H-bond Acceptor): Forms strong H-bonds with your N-H donors, deshirlding them and moving peaks downfield (higher ppm).

  • Methanol (H-bond Donor/Acceptor): Solvates the carbonyl/hydroxyl oxygen differently, altering the electron density of the pyridine ring.

  • Reference Check: Always compare chemical shifts within the same solvent system. A shift of 0.5–1.0 ppm for N-H protons between DMSO and MeOH is normal.

Module 3: Tautomeric Mechanism Visualization

Understanding the species in solution is critical for assigning the spectrum. The diagram below illustrates the equilibrium you are observing.

Tautomerism Enol Lactim Form (6-ol) (Aromatic Pyridine Ring) Visible: O-H signal Keto Lactam Form (6-one) (Dominant in DMSO) Visible: N(7)-H signal Enol->Keto Tautomerization Solvent Polar Solvent (DMSO/MeOH) Solvent->Keto Stabilizes

Figure 2: Tautomeric equilibrium. Polar solvents like DMSO stabilize the Lactam (Keto) form, which is usually the species observed in NMR.

Module 4: Standard Operating Procedure (SOP)

Experiment: 1H-NMR Characterization of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol Objective: Obtain high-resolution spectrum with visible exchangeable protons.

  • Massing: Weigh 5–10 mg of the solid compound.

    • Why: This concentration (approx 20-40 mM) is ideal to prevent aggregation (stacking) while maintaining good signal-to-noise.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D) .

    • Critical: Use a fresh ampoule or solvent stored over molecular sieves.

  • Dissolution:

    • Vortex for 30 seconds.

    • If solid remains, sonicate for 2 minutes at room temperature.

    • Visual Check: Solution must be clear. Turbidity indicates saturation or impurities.

  • Acquisition:

    • Pulse Sequence: Standard proton (zg30 or equivalent).

    • Scans (ns): 16 or 32 scans are usually sufficient.

    • Relaxation Delay (d1): Set to 2.0 seconds or higher to ensure full integration of the slow-relaxing aromatic protons.

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Reference the water peak (if visible) to approx 3.33 ppm .

References

  • Reich, H. J. Solvent Effects on Chemical Shifts. University of Wisconsin-Madison. (Authoritative guide on how solvent polarity affects chemical shifts and tautomeric equilibria). [Link]

  • Catalán, J., et al. The Tautomerism of 7-Azaindole. (Foundational literature describing the proton transfer mechanisms in azaindole derivatives).[2] [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Welcome to the technical support center for the purification of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful recrystallization of this and structurally related heterocyclic compounds.

The purification of polar, hydrogen-bonding molecules like 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol can present unique challenges. This guide offers a structured approach to solvent selection and problem-solving to ensure high purity and yield.

Recrystallization Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of polar heterocyclic compounds and provides systematic solutions.

Question: My compound "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with compounds that have strong intermolecular interactions.

  • Causality: This is often due to the solution being too concentrated (supersaturated) or cooling too rapidly.[1][2] The high concentration of the solute can cause it to precipitate out before the solution has cooled sufficiently for crystal lattice formation. The presence of impurities can also lower the melting point of the mixture, contributing to oiling out.[1]

  • Troubleshooting Steps:

    • Re-heat and Dilute: Heat the solution back to boiling and add a small amount of additional hot solvent to dissolve the oil.[1] The goal is to find the point of saturation at a slightly lower temperature.

    • Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask with paper towels or placing it in a warm bath that is allowed to cool to ambient temperature can promote gradual crystal growth.[3]

    • Solvent System Modification: If dilution is ineffective, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[1] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

Question: My compound won't crystallize, even after the solution has cooled completely. What's wrong?

Answer: Failure to crystallize can happen for several reasons, primarily related to either excessive solvent or a lack of nucleation sites.

  • Causality: If too much solvent is used, the solution may not be saturated at the lower temperature, and thus the compound will remain dissolved.[4] Alternatively, the solution may be supersaturated, a metastable state where the solute is dissolved at a concentration higher than its solubility but has not yet precipitated.[4]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: As mentioned previously, scratching the inner surface of the flask can initiate crystal formation.[2]

      • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.[2]

      • Evaporation: If the solution is too dilute, you can boil off some of the solvent to increase the concentration.[2] Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities.

    • Re-evaluate Solvent Choice: The chosen solvent may be too good at dissolving your compound at all temperatures. A suitable recrystallization solvent should have a steep solubility curve with respect to temperature.[5]

Question: My crystal yield is very low. How can I improve it?

Answer: Low recovery is a frequent issue and can often be traced back to the initial dissolving step or the final collection step.

  • Causality: The most common cause of low yield is using too much solvent during the initial dissolution.[4] This results in a significant portion of the product remaining in the "mother liquor" after cooling. Another cause is washing the collected crystals with a solvent in which they have some solubility.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of boiling solvent necessary to fully dissolve the crude product.[4] This should be done by adding the solvent in small portions to the heated solid.[5]

    • Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath to maximize the amount of precipitate.[3]

    • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent.[4] The same solvent used for the recrystallization should be used for washing, but it must be cold to minimize redissolving the product.

    • Concentrate the Mother Liquor: It may be possible to recover a second crop of crystals by boiling off some of the solvent from the filtrate and re-cooling. Be aware that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol?

A1: The ideal solvent for recrystallization should exhibit the following characteristics:

  • The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[5]

  • The solvent should not react chemically with the compound.[5]

  • The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[5]

  • The solvent should have a relatively low boiling point for easy removal from the purified crystals.[5]

Given the polar nature and hydrogen bonding capability of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (due to the hydroxyl and N-H groups), polar protic solvents like ethanol, methanol, or water, and polar aprotic solvents like ethyl acetate or acetone, are good starting points for screening. Mixtures of these solvents can also be effective.

Q2: How do I choose a starting solvent for my recrystallization?

A2: A systematic approach to solvent selection is crucial. The principle of "like dissolves like" is a good starting point.[3] Since the target molecule is polar, polar solvents are more likely to be suitable.

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude compound (around 10-20 mg) into several test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexanes) dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.[3]

  • If the compound is insoluble at room temperature, heat the test tube to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.[4]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • A good solvent will show significant crystal formation upon cooling.[3]

Q3: Can I use a mixed solvent system? How does that work?

A3: Yes, a mixed solvent system is an excellent strategy when a single solvent does not provide the desired solubility characteristics. This typically involves a "good" solvent in which the compound is very soluble and a "poor" solvent in which the compound is nearly insoluble.

Experimental Protocol for Mixed Solvent Recrystallization:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

For 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, potential mixed solvent systems could include ethanol/water, ethyl acetate/hexanes, or acetone/water.

Data Summary

The following table provides a starting point for selecting a recrystallization solvent for polar heterocyclic compounds like 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol. The suitability should be confirmed experimentally.

SolventPolarityBoiling Point (°C)Potential SuitabilityComments
WaterHigh100Good (as a single or co-solvent)High boiling point may require longer drying times.
EthanolHigh78ExcellentGood for many polar organic compounds.
MethanolHigh65GoodLower boiling point than ethanol, easier to remove.
Ethyl AcetateMedium77Good (as a single or co-solvent)Often used in combination with a non-polar solvent like hexanes.
AcetoneMedium56GoodLow boiling point, but can sometimes dissolve too much product at low temperatures.
TolueneLow111Poor (as a primary solvent)May be useful as a "poor" solvent in a mixed system.
HexanesLow69Poor (as a primary solvent)Likely to be a good "poor" solvent to induce precipitation from a more polar solvent.

Visualizing the Workflow

Diagram 1: Decision-Making Workflow for Recrystallization Solvent Selection

This diagram illustrates the logical steps a researcher should take when determining the optimal recrystallization conditions.

Recrystallization_Workflow start Start: Crude Solid solvent_screen Solvent Screening (Test Tubes) start->solvent_screen single_solvent Single Solvent System solvent_screen->single_solvent Good solvent found mixed_solvent Mixed Solvent System solvent_screen->mixed_solvent No single solvent ideal dissolve Dissolve in Min. Hot Solvent single_solvent->dissolve mixed_solvent->dissolve cool Slow Cooling dissolve->cool crystals Crystals Formed? cool->crystals collect Collect & Wash Crystals crystals->collect Yes troubleshoot Troubleshoot crystals->troubleshoot No dry Dry Crystals collect->dry end Pure Product dry->end troubleshoot->cool Induce Crystallization

Caption: A flowchart for systematically selecting and performing a recrystallization.

References

  • University of Northern Iowa. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Richmond. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]

Sources

Optimization

optimizing reaction temperature for 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol synthesis

Welcome to the technical support center for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a particular focus on optimizing reaction temperature for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: My overall yield of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is consistently low. What are the likely causes and how can I improve it?

Low yields can stem from several factors, including incomplete reactions, degradation of starting materials or products, and the formation of side products. Temperature plays a critical role in mitigating these issues.

Possible Causes and Troubleshooting Steps:

  • Suboptimal Cyclization Temperature: The formation of the pyrrolo[2,3-b]pyridine core, often achieved through methods like the Fischer indole synthesis, is highly temperature-dependent.

    • Insight: High temperatures (e.g., 160-180°C in polyphosphoric acid) are often necessary to drive the cyclization to completion.[1] However, excessively high temperatures can lead to decomposition.

    • Recommendation: If you suspect incomplete cyclization, consider a stepwise increase in the reaction temperature by 10°C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal balance between reaction rate and product stability.

  • Inefficient Bromination: The bromination step is sensitive to temperature.

    • Insight: Bromination of electron-rich aromatic systems like pyrroles can be rapid and exothermic.[2] Poor temperature control can lead to over-bromination or side reactions. For some heterocyclic systems, bromination can be effectively carried out at room temperature or slightly above (e.g., 25-30°C).[3]

    • Recommendation: If you are observing multiple brominated species or a significant amount of starting material remains, try lowering the temperature of the bromination step. Starting at 0°C and slowly allowing the reaction to warm to room temperature can provide better control.

Q2: I am observing significant impurity formation, particularly a di-brominated or other over-halogenated species. How can I improve the selectivity of the bromination step?

The formation of multiple brominated products is a common issue in the synthesis of halogenated pyrrolopyridines. Temperature and the choice of brominating agent are key to controlling selectivity.

Troubleshooting Protocol for Impurity Reduction:

  • Lower the Reaction Temperature:

    • Rationale: Electrophilic aromatic substitution reactions, including bromination, have activation energy barriers.[4] By lowering the temperature, you can often favor the kinetically controlled product (mono-bromination) over the thermodynamically favored (poly-bromination) products, which may require higher activation energies.

    • Actionable Step: Perform the bromination at 0°C or even -20°C. Add the brominating agent slowly to maintain this temperature and avoid localized heating.

  • Consider a Milder Brominating Agent:

    • Insight: While elemental bromine can be used, N-bromosuccinimide (NBS) is often a milder and more selective source of electrophilic bromine. Copper(II) bromide has also been used for regioselective bromination of azaindoles at room temperature.[5]

    • Recommendation: If you are using a harsh brominating agent, consider switching to NBS. This can often lead to cleaner reactions with fewer byproducts.

  • Control Stoichiometry:

    • Actionable Step: Use no more than 1.0 to 1.1 equivalents of the brominating agent. Carefully monitor the reaction progress and quench it as soon as the starting material is consumed to prevent further reaction.

Troubleshooting Guide: Optimizing Reaction Temperature

This section provides a more detailed, workflow-based approach to optimizing the temperature for the key steps in the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol.

Workflow for Temperature Optimization

Troubleshooting_Logic start Problem Identification low_yield low_yield start->low_yield impurity impurity start->impurity cyclization_issue {Is Starting Pyridine Derivative Present? | Yes/No} low_yield->cyclization_issue bromination_issue {Are Poly-brominated Species Observed? | Yes/No} impurity->bromination_issue cyclization_issue->bromination_issue No increase_temp Action: Increase Cyclization Temperature cyclization_issue->increase_temp Yes lower_temp Action: Decrease Bromination Temperature bromination_issue->lower_temp Yes reassess Re-evaluate and Optimize bromination_issue->reassess No increase_temp->reassess lower_temp->reassess

Caption: Decision tree for troubleshooting low yield and impurity issues.

References

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC.
  • The chemistry of pyrrole under bromination - Filo.
  • 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook.
  • Lecture 8 Bonus: Azaindole Survival Guide - Baran Lab.
  • Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization | Request PDF - ResearchGate.
  • 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis - chemicalbook.
  • 7-Azaindole: Uses and Synthesis - ChemicalBook.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
  • Practical Regioselective Bromination of Azaindoles and Diazaindoles - ResearchGate.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC.
  • Azaindole synthesis - Organic Chemistry Portal.
  • CN105777748A - 7-azaindole and preparation method thereof - Google Patents.
  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines - Organic Chemistry Portal.
  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 - TCI Chemicals.
  • (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine - ResearchGate.
  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - Semantic Scholar.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI.
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - MDPI.
  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs | The Journal of Organic Chemistry - ACS Publications.
  • Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed.
  • Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones - ResearchGate.
  • Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions - ResearchGate.
  • Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions | Semantic Scholar.

Sources

Troubleshooting

handling moisture sensitivity of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Welcome to the technical support center for 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling the inhe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling the inherent moisture sensitivity of this versatile building block. Our goal is to equip you with the knowledge to ensure the integrity of your starting material and the success of your experiments.

Understanding the Challenge: The Dual Sensitivity of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is a valued intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1] Its efficacy in complex synthetic routes is, however, contingent on its purity, which is directly threatened by its sensitivity to moisture and atmospheric oxygen. The core of this sensitivity lies in its chemical structure: a 7-azaindole scaffold bearing a phenolic hydroxyl group. This combination presents two primary avenues for degradation:

  • Oxidation of the Phenolic Moiety: Phenols are susceptible to oxidation, a process often catalyzed by trace metals and accelerated by moisture and light. This can lead to the formation of colored impurities, such as quinone-like species, or even polymerization.

  • Instability of the 7-Azaindole Ring: The electron-rich pyrrolo[2,3-b]pyridine system can be sensitive to strongly acidic or basic conditions, which can be exacerbated by the presence of water.

This guide provides practical, field-tested strategies to mitigate these risks and ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol?

A1: To maintain its integrity, 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol should be stored under a dry, inert atmosphere (argon or nitrogen) at 2-8°C, protected from light. The original container should be tightly sealed. For long-term storage, consider subdividing the material into smaller, single-use aliquots to minimize repeated exposure of the bulk supply to the atmosphere.

Q2: I've noticed my sample of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol has developed a yellowish or brownish tint. What does this mean?

A2: A change in color from off-white to yellow or brown is a visual indicator of degradation, most likely due to oxidation of the phenolic group. The formation of quinone-like structures or other conjugated systems can lead to this discoloration. It is strongly recommended to assess the purity of the material by a suitable analytical method, such as HPLC, before proceeding with your experiment.

Q3: What are the primary degradation products I should be aware of?

A3: While a definitive degradation profile in the presence of moisture is not extensively published, based on the chemical nature of the molecule, the most probable degradation pathways involve:

  • Oxidation: Formation of a quinone-like species from the phenolic hydroxyl group.

  • Dimerization: Oxidative coupling of two molecules, a known reaction for phenolic compounds.[2][3]

  • Hydrolysis/Ring Opening: Although less common under neutral conditions, prolonged exposure to moisture, especially under non-neutral pH, could potentially lead to the cleavage of the pyrrole ring.

Q4: Which analytical techniques are best suited for assessing the purity of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for routine purity checks.[4] For more detailed analysis and identification of unknown impurities or degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5][6] Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed for accurate purity determination without the need for a reference standard of the compound itself.[4]

Troubleshooting Guide for Experimental Workflows

This section addresses common issues encountered when using 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol in moisture-sensitive reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Issue 1: Incomplete or Failed Reaction

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol.

Potential Causes & Solutions:

Possible Cause Underlying Reason Recommended Solution
Degraded Starting Material The compound was compromised by moisture/air prior to the reaction.Verify the purity of your 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol by HPLC. If degraded, use a fresh, properly stored batch.
Moisture in the Reaction Introduction of water from solvents, reagents, or glassware.Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (120°C for at least 4 hours) and cool under a stream of inert gas.[7]
Inactive Catalyst For cross-coupling reactions, the palladium catalyst can be deactivated by oxygen.Ensure your palladium source and phosphine ligands have been stored and handled under an inert atmosphere.[8]
Suboptimal Reaction Conditions Incorrect temperature, base, or solvent system.Review the literature for similar transformations. A systematic optimization of reaction parameters may be necessary.
Issue 2: Appearance of Multiple Unidentified Spots/Peaks

Symptoms: TLC or LC-MS shows several new, unexpected products in addition to the desired product and starting material.

Potential Causes & Solutions:

Possible Cause Underlying Reason Recommended Solution
Degradation During Reaction The reaction conditions (e.g., prolonged heating, incompatible base) are causing the starting material or product to degrade.Monitor the reaction at shorter time intervals. Consider lowering the reaction temperature if feasible. Screen alternative, milder bases.
Side Reactions from Impurities Degradation products in the starting material are participating in the reaction.Use high-purity 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol.
Reaction with Atmospheric Components A leak in the inert atmosphere setup is allowing oxygen or moisture to enter.Check all seals and connections in your reaction setup. Ensure a positive pressure of inert gas is maintained.
Troubleshooting Logic Diagram

Troubleshooting_Moisture_Sensitivity cluster_incomplete Troubleshooting Incomplete Reaction cluster_unknown Troubleshooting Unknown Peaks start Experiment with 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol issue Problem Encountered? start->issue incomplete_rxn Incomplete Reaction issue->incomplete_rxn Yes unknown_peaks Unknown Peaks/ Side Products issue->unknown_peaks Yes success Successful Outcome issue->success No check_purity 1. Verify Purity of Starting Material (HPLC) incomplete_rxn->check_purity monitor_rxn 1. Monitor Reaction Progress More Frequently unknown_peaks->monitor_rxn check_anhydrous 2. Ensure Anhydrous Conditions (Solvents, Glassware) check_purity->check_anhydrous check_catalyst 3. Check Catalyst/Ligand Activity and Handling check_anhydrous->check_catalyst optimize_conditions 4. Re-evaluate and Optimize Reaction Conditions (Temp, Base) check_catalyst->optimize_conditions use_pure_sm 2. Use High Purity Starting Material monitor_rxn->use_pure_sm check_inert 3. Verify Integrity of Inert Atmosphere Setup use_pure_sm->check_inert lcms_analysis 4. Characterize Unknowns by LC-MS check_inert->lcms_analysis

Caption: Troubleshooting decision tree for experiments.

Experimental Protocols

Protocol 1: Handling and Dispensing of Solid 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

This protocol describes the best practice for weighing and dispensing the solid compound while minimizing exposure to air and moisture.

Method 1: Glovebox

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Place the sealed container of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, a balance, spatulas, and weighing boats inside the antechamber.

  • Inerting: Purge the antechamber with inert gas for the recommended number of cycles.

  • Dispensing: Once inside the glovebox, open the container and weigh the desired amount of the compound into a tared vial or flask.

  • Sealing: Tightly seal the vial or flask containing the weighed compound before removing it from the glovebox. Also, securely reseal the main stock container.

Method 2: Schlenk Line/Inert Gas Manifold

  • Setup: Place the sealed container of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, a weighing boat, and a spatula in a desiccator under vacuum and then backfill with inert gas. Repeat this cycle three times.

  • Inert Atmosphere: In a fume hood, establish a positive pressure of inert gas over the weighing area, for example, by directing a gentle stream of nitrogen or argon from a hose.

  • Quick Dispensing: Briefly open the container, quickly weigh the desired amount, and immediately transfer it to the reaction flask which is already under an inert atmosphere.

  • Resealing: Promptly and tightly reseal the stock container.

Protocol 2: Setting up a Moisture-Sensitive Reaction

This protocol provides a general procedure for setting up a reaction, such as a Suzuki-Miyaura coupling, using 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol.

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) at 120°C for at least 4 hours. Assemble the apparatus while hot and immediately place it under a positive pressure of inert gas (e.g., using a Schlenk line or a balloon filled with nitrogen or argon).

  • Reagent Addition (Solids): Add the 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, the boronic acid/ester, the base (e.g., K₃PO₄), and the palladium catalyst/ligand to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent via a syringe through a rubber septum. To degas the solvent, either sparge with an inert gas for 15-30 minutes or use three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature under a constant positive pressure of inert gas.

  • Monitoring: To monitor the reaction, take aliquots using a syringe under a positive flow of inert gas to avoid introducing air into the reaction vessel.

Workflow Diagram for a Moisture-Sensitive Reaction

Reaction_Workflow start Start: Assemble and Oven-Dry Glassware inert_atm Cool Under Inert Atmosphere (N2/Ar) start->inert_atm add_solids Add Solid Reagents (Substrate, Catalyst, Base) Under Positive Pressure inert_atm->add_solids add_solvent Add Anhydrous, Degassed Solvent via Syringe add_solids->add_solvent heat_react Heat to Reaction Temperature Under Inert Atmosphere add_solvent->heat_react monitor Monitor Reaction (TLC/LC-MS Aliquots via Syringe) heat_react->monitor workup Reaction Quench and Work-up monitor->workup end Product Isolation workup->end

Caption: General workflow for a moisture-sensitive reaction.

References

  • Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Dimerization of Allylbenzenes into Cyclolignans by a Metathesis-Oxidation Sequence. [Link]

  • Photodynamics of Azaindoles in Polar Media: the Influence of the Environment. [Link]

  • Selective laccase-catalyzed dimerization of phenolic compounds derived from lignin: Towards original symmetrical bio-based (bis) aromatic monomers. [Link]

  • Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. [Link]

  • 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. [Link]

  • Luminescence and reactivity of 7-azaindole derivatives and complexes. [Link]

  • New Insights on the 7-azaindole Photophysics: The Overlooked Role of Its Non Phototautomerizable Hydrogen Bonded Complexes. [Link]

  • Aqueous‐Phase Direct Photolysis of Phenolic Compounds–The Formation of Dimers and Their Contributions to Atmospheric Brown Carbon. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Laccase-Mediated Oxidation of Phenolic Compounds from Wine Lees Extract towards the Synthesis of Polymers with Potential Applications in Food Packaging. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones. [Link]

  • Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. [Link]

  • Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. [Link]

  • Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. [Link]

  • Atomic Scale Mechanisms Controlling the Oxidation of Polyethylene: A First Principles Study. [Link]

  • LC–HRMS Determination of Anticancer Drugs as Occupational Contaminants Applied to Photocatalytic Degradation of Molecules of Different Stability. [Link]

  • Oxidation of 2-nitropropane by horseradish peroxidase. Involvement of hydrogen peroxide and of superoxide in the reaction mechanism. [Link]

Sources

Reference Data & Comparative Studies

Validation

5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol vs 5-bromo-1H-pyrrolo[2,3-b]pyridin-2-one

This guide provides an in-depth technical comparison between 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol and 5-bromo-1H-pyrrolo[2,3-b]pyridin-2-one . Executive Summary In the development of ATP-competitive kinase inhibitors, t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol and 5-bromo-1H-pyrrolo[2,3-b]pyridin-2-one .

Executive Summary

In the development of ATP-competitive kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure due to its ability to mimic the purine core of ATP. The choice between the 6-hydroxy (pyridin-6-ol) and 2-oxo (pyridin-2-one) variants represents a critical decision point in Structure-Activity Relationship (SAR) exploration.

  • 5-bromo-1H-pyrrolo[2,3-b]pyridin-2-one (also known as 5-bromo-7-azaoxindole ) is an oxindole analog . It is primarily used to generate "Sunitinib-like" inhibitors via Knoevenagel condensation at the C3 position.

  • 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (tautomeric with 5-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one ) is a pyridone analog . It serves as a gateway to 6-substituted 7-azaindoles (e.g., via conversion to 6-Cl) for modifying solubility and hydrophobic interactions in the solvent-exposed region of the binding pocket.

Chemical Identity & Tautomerism

Understanding the tautomeric preferences of these scaffolds is essential for predicting reactivity and binding modes.

Structural Comparison
Feature5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol
Common Name 5-Bromo-7-azaoxindole5-Bromo-6-hydroxy-7-azaindole
CAS Number 183208-34-6 N/A (Often cited as tautomer or derivative)
Core System Oxidized Pyrrole Ring (Oxindole)Oxidized Pyridine Ring (Pyridone)
Dominant Tautomer Lactam (2-one): The carbonyl form is highly stable.Pyridone (6-one): Exists in equilibrium, favoring the amide-like 6-one form in solution.
Reactive Center C3 Methylene: Highly acidic (

).
C6 Oxygen / N7: Oxygen is nucleophilic; can be activated for

.
Tautomeric Equilibrium Visualization

The following diagram illustrates the distinct tautomeric states and the numbering scheme for both isomers.

Tautomers cluster_0 2-Oxo Series (Oxindole Analog) cluster_1 6-Hydroxy Series (Pyridone Analog) A 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one (Major Tautomer) B 2-Hydroxy Tautomer (Minor/Unstable) A->B  Tautomerization   C 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (Enol Form) D 5-Bromo-1,7-dihydro-6H-pyrrolo [2,3-b]pyridin-6-one (Major Tautomer) C->D  Tautomerization  

Figure 1: Tautomeric equilibria. The 2-oxo series (left) functionalizes the pyrrole ring, while the 6-hydroxy series (right) functionalizes the pyridine ring.

Synthetic Utility & Reactivity Profile

The choice of scaffold dictates the synthetic strategy. The 2-one variant is a nucleophile at C3, while the 6-ol variant is typically an electrophile precursor (after activation).

5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one (The "Kinase Hinge" Binder)

This molecule mimics the oxindole core found in drugs like Sunitinib .

  • Primary Reaction: Knoevenagel Condensation . The C3 protons are acidic. Aldehydes can be condensed here to form a double bond, extending conjugation.

  • Mechanism: Base-mediated deprotonation at C3 forms an enolate, which attacks an electrophile (aldehyde/ketone).

  • Application: Creating libraries of kinase inhibitors where the oxindole binds to the hinge region and the "tail" (from the aldehyde) extends into the solvent pocket.

5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (The "Scaffold Diversifier")

This molecule is rarely the final product. It is a strategic intermediate.

  • Primary Reaction: Deoxychlorination . Treatment with

    
     converts the 6-OH (or 6-one) into a 6-chloro  group.
    
  • Mechanism: The pyridone oxygen attacks phosphorus, creating a leaving group, followed by nucleophilic aromatic substitution (

    
    ) by chloride.
    
  • Application: The resulting 5-bromo-6-chloro-7-azaindole allows for dual functionalization:

    • Suzuki Coupling at C5 (Br).

    • Buchwald-Hartwig/SNAr at C6 (Cl).

Reactivity Flowchart

Reactivity Start2 5-Bromo-7-azaoxindole (2-one) Prod2 3-Alkylidene-7-azaoxindole (Kinase Inhibitor Core) Start2->Prod2 Aldehyde, Piperidine (Knoevenagel Condensation) Start6 5-Bromo-6-hydroxy-7-azaindole (6-ol) Inter6 5-Bromo-6-chloro-7-azaindole Start6->Inter6 POCl3, Heat (Deoxychlorination) Prod6 5,6-Disubstituted-7-azaindole Inter6->Prod6 R-NH2 or Ar-B(OH)2 (SNAr or Suzuki)

Figure 2: Divergent synthetic pathways. The 2-one scaffold builds complexity at C3, while the 6-ol scaffold activates C6 for substitution.

Experimental Protocols

These protocols are standardized for research-grade synthesis.

Protocol A: Knoevenagel Condensation (Using 2-one)

Target: Synthesis of 3-substituted-5-bromo-7-azaoxindoles.

  • Reagents: 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one (1.0 eq), Aromatic Aldehyde (1.1 eq), Piperidine (0.1 eq), Ethanol (0.5 M).

  • Procedure:

    • Charge a reaction vial with the 2-one scaffold and aldehyde in ethanol.

    • Add catalytic piperidine.

    • Reflux at 80°C for 2–4 hours . The product often precipitates as a yellow/orange solid.

    • Workup: Cool to RT, filter the precipitate, and wash with cold ethanol.

  • Critical Check: Monitor disappearance of the C3 methylene singlet (

    
     ppm) in 
    
    
    
    NMR.
Protocol B: Deoxychlorination (Using 6-ol)

Target: Synthesis of 5-bromo-6-chloro-7-azaindole.

  • Reagents: 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 eq),

    
     (excess, solvent), N,N-Dimethylaniline (catalytic).
    
  • Procedure:

    • Suspend the 6-ol in neat

      
       under inert atmosphere (
      
      
      
      ).
    • Heat to 100°C for 4–6 hours . The suspension should clear as the chloride forms.

    • Workup (Caution): Pour the reaction mixture slowly onto crushed ice/water (exothermic hydrolysis of

      
      ). Neutralize with 
      
      
      
      . Extract with Ethyl Acetate.[1]
  • Critical Check: Product is less polar than the starting material on TLC.

Data Comparison Table

Property2-One Scaffold 6-Ol Scaffold
MW 213.03 g/mol 213.03 g/mol (Isomer)
Solubility (DMSO) High (>50 mg/mL)Moderate (H-bond donor/acceptor network)
UV/Vis Appearance Yellow/Orange (extended conjugation)Colorless/White (unless nitrated)
H-Bond Donors 1 (Pyrrole NH)2 (Pyrrole NH + OH/NH tautomer)
H-Bond Acceptors 2 (Carbonyl O, Pyridine N)2 (Pyridine N, Oxygen)
Primary Use Case Reversible Kinase Inhibitors (Type I/II)Scaffold Optimization (Solubility/Metabolic Stability)

References

  • ChemicalBook. 5-BROMO-1H-PYRROLO[2,3-B]PYRIDIN-2(3H)-ONE (CAS 183208-34-6) Properties and Suppliers.Link

  • PubChem. 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Compound Summary. National Library of Medicine. Link

  • TCI Chemicals. 5-Bromo-1H-pyrrolo[2,3-b]pyridine (7-Azaindole precursor data).Link

  • Ambeed. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (Related 2-position functionalization).Link

  • ChemScene. 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (Downstream product of 6-ol).Link

Sources

Comparative

IR spectrum characteristic peaks for 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

An In-Depth Technical Guide on the IR Spectrum of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol Executive Summary & Compound Identity Compound: 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol CAS Registry Number: (Analogous to 183208-35-7...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the IR Spectrum of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Executive Summary & Compound Identity

Compound: 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol CAS Registry Number: (Analogous to 183208-35-7 for des-hydroxy; specific 6-ol CAS may vary by catalog but structure is distinct). Primary Structural Feature: 7-azaindole core with a bromine at C5 and a hydroxyl at C6.

Critical Spectroscopic Insight (The "Lactam Rule"): Unlike simple phenols, 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol does not exist primarily as a hydroxy-pyridine in the solid state. Due to the position of the oxygen at C6 (adjacent to the pyridine nitrogen N7), this molecule undergoes lactam-lactim tautomerism , heavily favoring the lactam (2-pyridone-like) form.

Therefore, the IR spectrum will not exhibit a typical sharp phenolic O-H stretch. Instead, it is defined by a strong Amide/Lactam Carbonyl (C=O) peak and broad N-H features. Researchers looking for a phenol peak will misidentify this compound.

Structural Dynamics & Tautomerism

To correctly interpret the IR spectrum, one must understand the dominant tautomer. The equilibrium shifts the "6-ol" to a "6-one" species, creating a secondary amine at the N7 position.

Figure 1: Tautomeric Equilibrium & Spectral Consequences

Tautomerism Lactim Lactim Form (6-hydroxy-7-azaindole) Rare in Solid State Lactam Lactam Form (1,7-dihydro-6-one) Dominant Species Lactim->Lactam Rapid Tautomerization (Favored by Aromaticity/H-bonding) Spec_Lactim Expected Peaks: - Sharp O-H (~3600 cm⁻¹) - C=N Stretch Lactim->Spec_Lactim Generates Spec_Lactam Observed Peaks: - Strong C=O (~1650-1690 cm⁻¹) - Broad N-H (Dimer) - C-Br Stretch Lactam->Spec_Lactam Generates

Caption: The structural shift from Lactim to Lactam fundamentally alters the IR fingerprint, replacing O-H signals with C=O and N-H signatures.

Characteristic Peak Analysis (The "Fingerprint")

The following table breaks down the specific vibrational modes expected for the 5-bromo-lactam scaffold.

Table 1: Diagnostic IR Peaks for 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol
RegionFrequency (cm⁻¹)IntensityAssignmentTechnical Commentary
Functional 3200 – 2800 Medium, BroadN-H Stretch Overlap of pyrrole N1-H and lactam N7-H. Often exhibits "comb-like" substructure due to strong intermolecular hydrogen bonded dimers (N-H···O=C).
Functional 1690 – 1650 Strong C=O[1] Stretch The Primary Identifier. Corresponds to the lactam carbonyl. The 5-Br atom (alpha to carbonyl) may inductively shift this slightly higher than unsubstituted analogs (e.g., >1660 cm⁻¹).
Fingerprint 1620 – 1580 MediumC=C / C=NSkeletal ring vibrations of the pyrrole and pyridine core.
Fingerprint 1075 – 1030 Weak/MedC-Br (In-plane)Aryl bromide in-plane deformation.
Fingerprint 650 – 550 Medium/Strong C-Br Stretch Characteristic heavy-atom stretch. Critical for distinguishing from the non-brominated parent (1H-pyrrolo[2,3-b]pyridin-6-ol).

Comparative Analysis: Validating Identity

To confirm the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, compare its spectrum against two key reference points: the non-brominated parent and the des-oxo analog.

Comparison Guide
FeatureTarget Compound (5-Br-6-OH)Alternative A (7-Azaindole / Parent)Alternative B (5-Bromo-7-azaindole)
Carbonyl (1650+ cm⁻¹) Present (Strong) AbsentAbsent
C-Br Stretch (~600 cm⁻¹) Present AbsentPresent
3000-3300 cm⁻¹ Region Broad, complex (Lactam dimer)Sharp N-H (Monomer) or Broad (Dimer)Sharp N-H (Pyrrole only)
Conclusion Lactam + Bromide Indole Core OnlyBromide + Indole Core

Analysis:

  • If you see the C=O but miss the C-Br , you likely have the non-brominated starting material (1H-pyrrolo[2,3-b]pyridin-6-ol).

  • If you see the C-Br but miss the C=O , you may have 5-bromo-1H-pyrrolo[2,3-b]pyridine (des-hydroxy).

Experimental Protocol: Self-Validating Characterization

This protocol ensures artifact-free spectral acquisition, specifically addressing the hydrogen-bonding network of the lactam.

Step-by-Step Methodology
  • Sample Preparation (Preferred: ATR)

    • Technique: Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.

    • Why: The lactam form relies on intermolecular H-bonding. KBr pelleting can introduce moisture (hygroscopic KBr) or pressure-induced polymorphism that alters the N-H/C=O region. ATR preserves the native solid-state tautomer.

    • Procedure: Place ~2 mg of solid analyte on the crystal. Apply high pressure to ensure contact.

  • Acquisition Parameters

    • Range: 4000 – 400 cm⁻¹ (Must capture the low frequency C-Br stretch).

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 32 scans to resolve the broad N-H substructure.

  • Validation Logic (Decision Tree)

ValidationLogic Start Acquire IR Spectrum CheckCO Is there a strong peak at 1650-1690 cm⁻¹? Start->CheckCO CheckBr Is there a band at 550-650 cm⁻¹? CheckCO->CheckBr Yes Result_DesOxo MISMATCH: Likely 5-bromo-7-azaindole (No OH group) CheckCO->Result_DesOxo No Result_Target CONFIRMED: 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (Lactam Form) CheckBr->Result_Target Yes Result_Parent MISMATCH: Likely Non-brominated Parent CheckBr->Result_Parent No Result_Phenol ANOMALY: Check Solvent/State (Rare Lactim Tautomer)

Caption: Logical flow for confirming compound identity based on spectral presence/absence.

References

  • Tautomerism in 7-Azaindoles

    • Chou, P. T., et al. "7-Azaindole-Assisted Lactam-Lactim Tautomerization."[2] Journal of the American Chemical Society, 1995.

    • Mechanism of pyridone-like tautomerism in azaindole deriv
  • IR Characteristics of Halogenated Azaindoles

    • Kus, P., & Jones, P. G. "Crystal structures and vibrational spectra of halogeno-derivatives of 7-azaindole." Journal of Molecular Structure, 2018.
    • Provides baseline data for C-Br stretches in the 7-azaindole scaffold.
  • General IR Interpretation of Pyridones

    • NIST Chemistry WebBook. "2(1H)-Pyridone IR Spectrum."
    • Reference for the C=O and N-H band shapes in cyclic amide systems.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring labor...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring laboratory safety, which extends to the proper disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, a brominated heterocyclic compound. The procedures outlined here are designed to protect laboratory personnel and the environment, ensuring compliance with safety regulations.

Understanding the Hazard Profile

Before handling any chemical for disposal, it is paramount to understand its intrinsic properties and associated hazards. 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, also known as 5-Bromo-7-azaindole, is classified as an acute oral toxicant (Category 4) and can cause serious eye damage (Category 1).[1][2] It is harmful if swallowed and can cause skin and respiratory irritation.[2][3][4] The presence of a bromine atom designates it as a halogenated organic compound, which requires specific disposal considerations.[5][6]

Key Hazard Information:

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][2]Avoid ingestion. Do not eat, drink, or smoke when handling.[1][2]
Serious Eye Damage (Category 1)Causes serious eye damage.[1][2]Wear chemical splash goggles and a face shield.[1][7]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[3][4]Wear appropriate chemical-resistant gloves.[1]
Respiratory Tract IrritationMay cause respiratory irritation.[3][4]Handle in a certified laboratory chemical fume hood.[6][7]
Halogenated Organic CompoundRequires specific hazardous waste disposal.[5][6]Do not dispose of down the drain or in regular trash.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind stringent PPE protocols is the prevention of direct contact with the hazardous material. The following PPE is mandatory when handling 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol for disposal:

  • Eye and Face Protection: Chemical splash goggles are essential. Given the risk of serious eye damage, a face shield is also highly recommended.[7]

  • Hand Protection: Wear nitrile or neoprene gloves. Always consult the manufacturer's glove compatibility chart for the most appropriate selection.[7]

  • Body Protection: A fully buttoned lab coat is required to protect against skin contact.[7]

  • Respiratory Protection: All handling and disposal procedures must be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of any dust or vapors.[6][7]

Step-by-Step Disposal Protocol

The proper disposal of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is a multi-step process that ensures the waste is handled, segregated, and stored safely prior to collection by a licensed hazardous waste disposal service.

Waste Segregation: The Cornerstone of Safe Disposal

The principle of waste segregation is to prevent inadvertent and potentially dangerous chemical reactions.[10] Halogenated organic compounds must be collected separately from non-halogenated organic waste.[6]

  • Solid Waste:

    • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste."[5]

    • This container should be used for the disposal of pure 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, as well as any contaminated solid materials such as gloves, filter paper, and weighing boats.[5]

  • Liquid Waste:

    • Aqueous solutions containing 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol should be collected in a separate, clearly labeled hazardous waste container for "Aqueous Halogenated Organic Waste."[5]

    • Organic solutions should be collected in a container labeled "Halogenated Organic Liquid Waste."

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.

Containerization and Labeling: Ensuring Clarity and Compliance

Proper containerization and labeling are not just procedural formalities; they are critical for the safety of everyone in the laboratory and for the waste disposal personnel.

  • Select the Right Container: Use only chemically compatible containers with secure, screw-top caps.[10] The container must be in good condition, free from cracks or leaks.[11]

  • Label Immediately: As soon as you begin accumulating waste, affix a "Hazardous Waste" label to the container.[8][9]

  • Complete the Label: The label must be filled out completely and legibly in English.[11][12] It should include:

    • The words "Hazardous Waste."[11]

    • The full chemical name: "5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol." Avoid using abbreviations or chemical formulas.[11]

    • An accurate estimation of the concentration of the hazardous component.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Safe Storage in a Satellite Accumulation Area (SAA)

A Satellite Accumulation Area (SAA) is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste is collected before being moved to a central storage facility.[10][11]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[11]

  • Segregation: Store incompatible waste streams separately. For instance, keep acidic waste away from basic waste, and oxidizing agents away from reducing agents and organic compounds.[10]

  • Containment: Always use secondary containment, such as a chemically resistant tray or tub, to catch any potential leaks or spills.[8]

  • Closure: Waste containers must be kept securely capped at all times, except when adding waste.[8][11] Do not leave funnels in the container.[11]

  • Volume Limits: Do not overfill waste containers. A good rule of thumb is to fill them to no more than 90% capacity to allow for expansion.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol.

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containerization Containerization & Labeling cluster_storage Storage & Disposal start Identify Waste: 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol ppe Don Appropriate PPE start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_container Place in 'Halogenated Organic Solid Waste' Container solid_waste->solid_container liquid_container Place in 'Halogenated Organic Liquid Waste' Container liquid_waste->liquid_container labeling Label Container with: - 'Hazardous Waste' - Full Chemical Name - Date & Contact Info solid_container->labeling liquid_container->labeling saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->saa pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service saa->pickup end_point Final Disposal at Approved Facility pickup->end_point

Caption: Disposal workflow for 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, immediate and correct action is crucial.

  • Small Spill (Contained within a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Absorb the spill with an inert, dry material such as vermiculite or sand.

    • Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][7]

  • Large Spill (Outside of a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's Environmental Health & Safety (EH&S) office immediately.

  • Personal Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

    • Ingestion: If swallowed, rinse your mouth with water. Call a poison center or doctor for guidance.[1]

Final Disposition

All collected hazardous waste containing 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol must be disposed of through your institution's designated hazardous waste management program.[8] This typically involves collection by a licensed hazardous waste disposal company that will transport the waste to an approved treatment, storage, and disposal facility.[1][2] Never dispose of this chemical in the regular trash or pour it down the sink.[8][9]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific integrity and responsibility.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. research.columbia.edu.
  • Vanderbilt University Medical Center.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Texas A&M University-Corpus Christi. Lab Chemical Waste Disposal SOP.
  • BenchChem. (2025).
  • ACS Publications. (2022, September 7). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • AK Scientific, Inc.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • PubMed. (2025, March 5).
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • MDPI. (2021, April 11).
  • National Institutes of Health. (2021, May 12). Recent advances on heterocyclic compounds with antiviral properties.
  • Frontiers. (2022, March 23). An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone.
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
  • ChemScene. (2025, November 10). Safety Data Sheet: 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
  • BLD Pharmatech. Safety Data Sheet: (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol.
  • PubChem. 5-bromo-1H-pyrrolo[2,3-b]pyridine.
  • Washington State University.
  • Fluorochem. (2024, December 19). Safety Data Sheet: 1-TERT-BUTYL 2-ETHYL 4-BROMO-1H-PYRROLO[2,3-.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • TCI America. Safety Data Sheet: 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: 5-Bromo-3,3-dimethyl-2,3-dihydro-1h-pyrrolo[2,3- b]pyridine.
  • Journal of Molecular Structure. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
  • PubMed. (2015, August 1). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors.
  • Ask Pharmacy. Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals.
  • Michigan St
  • PubMed. (2000, November 1). Minimization of heterocyclic amines and thermal inactivation of Escherichia coli in fried ground beef.

Sources

Handling

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to highly specific chemical building blocks. Handling halogenated 7-azaindole derivatives like 5-Bromo-1H-pyrrolo[2,3...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to highly specific chemical building blocks. Handling halogenated 7-azaindole derivatives like 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol requires a far more nuanced approach. While this compound is a highly valuable scaffold in drug discovery—particularly for synthesizing kinase inhibitors—its physicochemical properties demand precise Personal Protective Equipment (PPE) and operational controls.

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that every safety measure is grounded in the specific causality of the chemical's hazards.

Part 1: Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand why the chemical is hazardous. The bromine atom at the C5 position and the hydroxyl group at C6 make this molecule a versatile electrophile/nucleophile. However, this reactivity also means it can interact with biological nucleophiles (such as proteins in the dermal layer), leading to skin sensitization[1]. Furthermore, the compound is typically supplied as a fine, lyophilized powder, which drastically increases the risk of aerosolization and subsequent respiratory irritation[2].

Table 1: Chemical Identity & Hazard Profile

ParameterData
Chemical Name 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol
CAS Number 1190316-82-5
Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
Storage Conditions Sealed in dry, 2-8°C (Cold-chain)[1]
GHS Signal Word Warning[1]
Primary Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H317 (Allergic skin reaction), H319 (Eye irritation), H335 (Respiratory irritation)[1][3]

Part 2: The PPE Matrix (Defensive Causality)

Standard laboratory PPE is insufficient when handling sensitizing halogenated powders, especially when carrier solvents are introduced. The following matrix outlines the required equipment and the mechanistic causality behind each choice, aligning with standards from[4].

Table 2: Required Personal Protective Equipment

PPE CategorySpecificationMechanistic Causality
Hand Protection Double Nitrile Gloves (≥0.11 mm thickness)Prevents dermal sensitization (H317). Crucial: If the compound is dissolved in DMSO or DMF, the solvent acts as a penetration enhancer. The outer glove acts as a sacrificial layer, allowing the user to strip it immediately upon contamination before the solvent carries the compound through the micro-pores to the skin[4].
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents micro-particulate powder from settling on the ocular mucosa during weighing, mitigating severe eye irritation (H319).
Body Protection Flame-retardant, fluid-resistant lab coatShields against accidental spills during dissolution. Knit cuffs are required to prevent wrist exposure in the gap between the glove and sleeve.
Respiratory N95/P100 Respirator (if outside hood)Mitigates inhalation of aerosolized powder (H335). Primary handling must always remain inside a Class II Fume Hood[2].

Part 3: Operational Workflows & Methodologies

Protocol 1: Safe Weighing and Solution Preparation

The highest risk of exposure occurs during the transfer of the dry powder. The following protocol minimizes aerosolization and static repulsion[2].

  • Environmental Preparation : Ensure the Class II Chemical Fume Hood has a verified face velocity of 80-100 fpm. Lay down a disposable, absorbent bench pad with a polyethylene backing[2].

  • PPE Donning : Equip standard lab coat, chemical splash goggles, and double nitrile gloves[4].

  • Equilibration : Retrieve the vial from 2-8°C storage[1]. Allow it to equilibrate to room temperature inside a desiccator before opening. Causality: Opening a cold vial introduces ambient moisture, which can degrade the halogenated compound and alter its precise molecular weight.

  • Static Mitigation : Use an anti-static ionizer gun on the weighing vessel or utilize a grounded anti-static spatula. Causality: The fine powder is highly susceptible to static charge, causing it to repel from standard metallic spatulas and aerosolize into the user's breathing zone.

  • Transfer and Dissolution : Carefully transfer the required mass. Immediately add the compatible solvent (e.g., DMSO) to the weighing vessel to dissolve the powder, instantly neutralizing the aerosolization risk[2].

  • Decontamination : Wipe down the spatula, balance, and surrounding hood area with a 10% bleach solution followed by 70% Isopropyl Alcohol (IPA).

WeighingWorkflow Start Start: Chemical Retrieval (2-8°C Storage) PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Class II Fume Hood PPE->FumeHood Weighing Weighing via Anti-Static Spatula FumeHood->Weighing Solvent Dissolution in Compatible Solvent (e.g., DMSO) Weighing->Solvent CleanUp Decontaminate Surfaces (10% Bleach / IPA) Solvent->CleanUp

Workflow for safe weighing and dissolution of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol.

Protocol 2: Emergency Spill Response (Powder)

In the event of a powder spill outside of primary engineering controls, rapid containment is necessary to prevent facility-wide contamination[5].

  • Isolation : Immediately halt work. Alert personnel in the immediate vicinity and isolate the spill zone[5].

  • PPE Upgrade : If the spill is outside the fume hood, immediately don an N95 or P100 particulate respirator to prevent inhalation of the brominated dust[2].

  • Wetting : Do not dry sweep. Cover the powder with a disposable absorbent pad and gently mist the pad with water or a compatible solvent to suppress aerosolization[2].

  • Collection : Use a non-sparking scoop to transfer the wetted material into a sealable biohazard or chemical waste bag[5].

  • Surface Decontamination : Wash the spill surface with a detergent solution, followed by a thorough wipe-down with 70% IPA.

  • Disposal : Label the waste bag explicitly as "Halogenated Organic Solid Waste" and transfer it to the designated satellite accumulation area[5].

SpillResponse Spill Powder Spill Detected Evac Isolate Area & Assess Volume Spill->Evac Resp Upgrade PPE (Add N95/P100 Respirator) Evac->Resp Cover Cover with Damp Absorbent Pad Resp->Cover Sweep Non-Sparking Sweep into Bio-Bag Cover->Sweep Dispose Label as Halogenated Solid Waste Sweep->Dispose

Emergency response protocol for hazardous powder spills.

Part 4: Waste Disposal Plan

Because 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol contains a halogen (Bromine), it requires strict segregation from standard organic waste streams to comply with environmental regulations and prevent corrosive damage to municipal incinerators[5].

  • Solid Waste : Contaminated gloves, bench pads, empty vials, and spill cleanup materials must be placed in a solid waste container explicitly labeled for Halogenated Organics [5].

  • Liquid Waste : Solutions of the compound in DMSO, DMF, or other solvents must be collected in a dedicated "Halogenated Organic Liquid Waste" carboy. Never mix with non-halogenated solvents , as this severely complicates commercial incineration processes and exponentially increases disposal costs for the facility[4].

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) Source: National Research Council (US) / National Academies Press URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol
Reactant of Route 2
5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol
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